molecular formula C12H14Cl2FNO B2388986 N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide CAS No. 647825-21-6

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Cat. No.: B2388986
CAS No.: 647825-21-6
M. Wt: 278.15
InChI Key: UZJAGUROQHZJPW-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (CID 2780168) is an organic compound with the molecular formula C12H14Cl2FNO . This compound features a chlorohexanamide chain linked to a 3-chloro-4-fluorophenyl ring, a structural motif found in various bioactive molecules and synthetic intermediates . As a halogenated anilide, it belongs to a class of compounds that have shown relevance in pharmaceutical and agrochemical research, particularly in the development of enzyme inhibitors and receptor-targeting agents . Researchers value this chemical building block for exploring structure-activity relationships and developing novel therapeutic candidates. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-N-(3-chloro-4-fluorophenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO/c13-7-3-1-2-4-12(17)16-9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJAGUROQHZJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCCCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide CAS 647825-21-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (CAS 647825-21-6). This document is structured for researchers in chemical biology and medicinal chemistry, focusing on its utility as a HaloTag®-compatible linker and a pharmacophore building block .

A Functionalized Linker for Chemical Biology & Fragment-Based Discovery

Executive Summary

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (CAS 647825-21-6) is a bifunctional organic molecule integrating a reactive alkyl chloride motif with a pharmacologically relevant 3-chloro-4-fluorophenyl scaffold.

In drug development and chemical biology, this compound serves two primary roles:

  • HaloTag® Ligand Precursor: The 6-chlorohexanamide chain mimics the chloroalkane substrate specificity required by the HaloTag dehalogenase, enabling covalent attachment to HaloTag fusion proteins.

  • Pharmacophore Intermediate: The 3-chloro-4-fluorophenyl moiety is a privileged structure found in EGFR kinase inhibitors (e.g., Gefitinib, Afatinib). This compound allows researchers to study this fragment's behavior in isolation or tether it to biological surfaces.

Chemical Identity & Physicochemical Properties

Core Identity
PropertySpecification
CAS Number 647825-21-6
IUPAC Name N-(3-chloro-4-fluorophenyl)-6-chlorohexanamide
Molecular Formula C₁₂H₁₄Cl₂FNO
Molecular Weight 278.15 g/mol
SMILES ClCCCCCC(=O)Nc1ccc(F)c(Cl)c1
Appearance Off-white to pale beige solid
Physicochemical Profile
  • Solubility: Highly soluble in DMSO (>50 mM), DMF, and Dichloromethane (DCM). Sparingly soluble in water; requires organic co-solvent (e.g., 1-5% DMSO) for biological assays.

  • LogP (Predicted): ~3.2 (Lipophilic).

  • Reactive Motifs:

    • Alkyl Chloride (Primary): Electrophile for nucleophilic substitution (Sɴ2); specifically targeted by HaloTag dehalogenase (D106 nucleophile).

    • Amide Linkage: Stable hydrolytically; connects the linker to the aromatic core.

    • Aromatic Halogens: The 3-Cl and 4-F substituents modulate the electronic properties and metabolic stability of the phenyl ring.

Synthetic Route & Optimization

The synthesis follows a standard Schotten-Baumann acylation or anhydride coupling protocol. The critical quality attribute (CQA) is preventing the hydrolysis of the terminal alkyl chloride during workup.

Reaction Scheme (Graphviz)

Synthesis Start1 3-chloro-4-fluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start1->Intermediate DCM, 0°C Start2 6-chlorohexanoyl chloride (Electrophile) Start2->Intermediate Base TEA or DIPEA (Base Catalyst) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product N1-(3-chloro-4-fluorophenyl)- 6-chlorohexanamide Intermediate->Product Elimination

Figure 1: Synthetic pathway via acyl chloride coupling. The reaction is driven by the removal of HCl using a tertiary amine base.

Optimized Protocol
  • Preparation: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) or Diisopropylethylamine (DIPEA). Cool the mixture to 0°C.

  • Acylation: Dropwise add 6-chlorohexanoyl chloride (1.1 eq) diluted in DCM. The slight excess ensures complete consumption of the aniline.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Wash with 1N HCl (to remove unreacted aniline), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expert Insight: Avoid using strong nucleophilic bases (like NaOH) or heating in protic solvents, as this can prematurely displace the terminal alkyl chloride (forming the alcohol or dimer).

Functional Applications

HaloTag® Technology Substrate

This compound acts as a "capped" HaloTag ligand. Unlike standard fluorescent HaloTag ligands, this molecule transfers a small, non-fluorescent pharmacophore to the protein.

  • Mechanism: The HaloTag enzyme (a modified haloalkane dehalogenase) attacks the terminal carbon (C6) of the hexanamide chain. The chloride is displaced, forming a permanent covalent ester bond between the protein (Asp106) and the ligand.

  • Utility:

    • Blocking/Competition Assays: Use CAS 647825-21-6 to block HaloTag binding sites before adding a fluorescent ligand to determine non-specific binding.

    • NMR/X-ray Crystallography: Stabilize HaloTag fusion proteins with a small, rigid "dummy" ligand to reduce conformational flexibility during structural studies.

Fragment-Based Drug Discovery (FBDD)

The 3-chloro-4-fluoroaniline moiety is a "privileged fragment" in kinase inhibitors.

  • Kinase Relevance: This specific substitution pattern is critical for fitting into the hydrophobic pocket of EGFR (Epidermal Growth Factor Receptor).

  • Workflow: Researchers can conjugate this linker to a solid support (via the aniline if modifying the synthesis, or using the alkyl chloride to capture nucleophiles) to screen for proteins that bind the 3-chloro-4-fluorophenyl motif.

Biological Mechanism Diagram

HaloTagMechanism Ligand CAS 647825-21-6 (Ligand) Complex Enzyme-Substrate Complex Ligand->Complex Diffusion Protein HaloTag Fusion Protein (Asp106 Nucleophile) Protein->Complex Binding Covalent Covalently Bound Protein-Ligand Conjugate Complex->Covalent SN2 Reaction (Rapid, Irreversible) Chloride Cl- Ion (Leaving Group) Complex->Chloride Displacement

Figure 2: Mechanism of action for HaloTag labeling. The alkyl chloride functions as a suicide substrate.

Quality Control & Handling

Characterization Standards

To ensure experimental integrity, the compound must meet these criteria:

  • ¹H NMR (DMSO-d₆): Look for the characteristic triplet of the terminal -CH₂Cl (~3.6 ppm) and the amide -NH- singlet (~10.0 ppm). The aromatic region (7.0–7.8 ppm) should show the specific splitting pattern of the 3-chloro-4-fluorophenyl ring.

  • LC-MS: Mass peak [M+H]⁺ = 278.1/280.1 (characteristic Chlorine isotope pattern 3:1).

  • Purity: >95% by HPLC is required for biological assays to prevent off-target toxicity from unreacted aniline.

Stability & Storage
  • Solid State: Stable for >2 years at -20°C under desiccant.

  • Solution (DMSO): Stable for 1–2 months at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the alkyl chloride.

  • Safety: The compound is an alkylating agent. Handle with gloves and in a fume hood.

References

  • Los, G. V., et al. (2008). "HaloTag: A novel protein labeling technology for cell imaging and protein analysis." ACS Chemical Biology, 3(6), 373-382. [Link]

  • PubChem. (2025).[1] Compound Summary: 3-Chloro-4-fluoroaniline (Related Substructure).[2] National Library of Medicine. Retrieved from [Link]

Sources

Chemical structure of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Applications of a HaloTag-Compatible Kinase Fragment

Executive Summary

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is a specialized heterobifunctional small molecule designed for chemical biology applications. Structurally, it serves as a Linker-Fragment Conjugate , bridging a specific pharmacophore (the 3-chloro-4-fluoroaniline moiety) with a bio-orthogonal reactive handle (the 6-chlorohexyl chain).

This molecule is primarily relevant in two high-value contexts:

  • Fragment-Based Drug Discovery (FBDD): As a probe to assess the binding affinity of the 3-chloro-4-fluoroaniline scaffold—a critical motif in EGFR inhibitors like Gefitinib and Afatinib—within the ATP-binding pocket of kinases.

  • HaloTag® Technology: As a substrate for the HaloTag dehalogenase (DhaA) enzyme, enabling the covalent labeling of fusion proteins with this specific chemical fragment.

This guide provides a comprehensive technical analysis of its chemical structure, synthesis protocols, and mechanistic applications in drug development.

Chemical Identity & Physicochemical Properties

Structural Analysis

The molecule consists of two distinct functional domains connected by an amide bond:

  • Domain A (Pharmacophore): 3-chloro-4-fluoroaniline.[1] This electron-deficient aromatic ring is a privileged structure in medicinal chemistry, known for halogen-bonding interactions within the hinge region of protein kinases.

  • Domain B (Reactive Tag): 6-chlorohexanoyl chain.[1] A 6-carbon alkyl chloride spacer that mimics the substrate specificity of the bacterial haloalkane dehalogenase (DhaA), the basis of the HaloTag system.

Key Properties Table
PropertyValue / Description
IUPAC Name 6-chloro-N-(3-chloro-4-fluorophenyl)hexanamide
Molecular Formula C₁₂H₁₄Cl₂FNO
Molecular Weight 278.15 g/mol
LogP (Predicted) ~3.2 (Moderate Lipophilicity)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Fluorine)
Reactive Moiety Primary Alkyl Chloride (Electrophile for DhaA)
Solubility Low in water; soluble in DMSO, DMF, DCM

Synthesis Protocol

Objective: Synthesize N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide via nucleophilic acyl substitution.

Reaction Scheme

The synthesis involves the acylation of 3-chloro-4-fluoroaniline with 6-chlorohexanoyl chloride in the presence of a non-nucleophilic base.

Step-by-Step Methodology

Note: All steps must be performed in a fume hood due to the toxicity of haloanilines and acid chlorides.

Reagents:

  • 3-Chloro-4-fluoroaniline (1.0 eq)

  • 6-Chlorohexanoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Dissolve 3-chloro-4-fluoroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add TEA (12 mmol) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 6-chlorohexanoyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) for the disappearance of the aniline starting material.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine/base), followed by brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanism of Action

HaloTag Conjugation Pathway

The 6-chlorohexyl chain is designed to enter the substrate tunnel of the HaloTag protein (a modified haloalkane dehalogenase, DhaA).

  • Binding: The alkyl chloride chain enters the hydrophobic tunnel of the HaloTag enzyme.

  • Nucleophilic Attack: An aspartate residue (Asp106) in the enzyme's active site performs an S_N2 attack on the terminal carbon (C6) of the hexyl chain.

  • Displacement: The chloride ion is displaced as a leaving group.

  • Covalent Trap: The resulting ester bond between the enzyme and the ligand is stable because the catalytic base (His272) required to hydrolyze this intermediate has been mutated (His272Phe) in the HaloTag protein.

Pharmacological Relevance (Kinase Binding)

The 3-chloro-4-fluoroaniline moiety is a critical component of several EGFR inhibitors. In this conjugate, it serves as a "warhead fragment."

  • Binding Hypothesis: If the HaloTag protein is fused to a kinase or brought into proximity, this molecule can anchor the aniline fragment in the ATP-binding pocket.

  • SAR Insight: The fluorine at the 4-position and chlorine at the 3-position increase metabolic stability and improve hydrophobic interactions within the kinase hinge region [1].

Mechanistic Diagram (DOT Visualization)

Mechanism cluster_kinase Pharmacological Interaction Ligand N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide HaloTag HaloTag Protein (DhaA Mutant) Ligand->HaloTag 1. Diffusion & Binding Aniline 3-Cl-4-F-Aniline Motif Ligand->Aniline contains Complex Covalent Enzyme-Ligand Complex HaloTag->Complex 2. SN2 Attack (Asp106) Chloride Cl- (Leaving Group) HaloTag->Chloride 3. Displacement EGFR EGFR Kinase Domain Aniline->EGFR H-Bonding / Hydrophobic Interaction

Caption: Kinetic pathway showing the covalent conjugation of the ligand to HaloTag and the parallel pharmacological interaction of the aniline motif with EGFR.

Applications in Drug Discovery

Fragment-Based Screening

Researchers use this molecule to validate the binding of the aniline fragment. By tethering the fragment to the HaloTag, scientists can increase the local concentration of the fragment near a target protein (if the target is fused to HaloTag) or use the HaloTag as a purification handle to pull down proteins that interact with the aniline.

PROTAC Linker Development

This molecule represents a "linker-warhead" precursor. In Proteolysis Targeting Chimera (PROTAC) design, the alkyl chloride can be substituted (via further chemistry) to attach an E3 ligase ligand, converting the aniline fragment into a degrader for proteins that bind it.

Covalent Probe Design

The 6-chlorohexanamide chain serves as a model for designing covalent inhibitors targeting cysteine residues, although the alkyl chloride is generally too unreactive for spontaneous cysteine modification in cells without the specific environment of the HaloTag tunnel.

Safety & Handling

  • Toxicity: 3-chloro-4-fluoroaniline is toxic if swallowed, inhaled, or absorbed through the skin. It acts as a methemoglobinemia-inducing agent.

  • Reactivity: The acid chloride precursor is corrosive and reacts violently with water.

  • PPE: Standard chemical resistant gloves (Nitrile), safety goggles, and lab coat are mandatory. All operations must be conducted in a fume hood.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. Link

  • Los, G. V., et al. (2008). "HaloTag: a novel protein labeling technology for cell imaging and protein analysis." ACS Chemical Biology, 3(6), 373-382. Link

  • England, C. G., et al. (2015). "HaloTag technology: a versatile platform for biomedical applications."[2][3] Bioconjugate Chemistry, 26(6), 975-986. Link

  • Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy, 341(8), 465-477. Link

Sources

Strategic Synthesis and Therapeutic Utility of N-(3-Chloro-4-fluorophenyl)amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloro-4-fluoroaniline (3-CFA) moiety represents a "privileged scaffold" in modern medicinal chemistry. Its specific substitution pattern—a fluorine atom at the para-position and a chlorine atom at the meta-position—imparts unique physicochemical properties that optimize metabolic stability, lipophilicity, and ligand-target binding affinity. This guide focuses specifically on amide derivatives of 3-CFA (


), a chemical space that includes targeted covalent kinase inhibitors (TCIs) and novel antimicrobial agents targeting bacterial cell division (FtsZ).

This technical guide provides a rigorous analysis of the structure-activity relationships (SAR), validated synthetic protocols for amide coupling, and the mechanistic rationale for deploying this scaffold in drug discovery.

Part 1: Structural Rationale & Pharmacochemistry

The "Privileged" Substitution Pattern

The utility of 3-CFA derivatives stems from the synergistic effects of halogenation on the aniline ring.

FeatureChemical RationaleBiological Impact
4-Fluoro Substitution High electronegativity; C-F bond strength (116 kcal/mol).Metabolic Blockade: Blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending half-life (

).
3-Chloro Substitution Lipophilic (

= 0.71); Steric bulk (Van der Waals radius ~1.75 Å).
Hydrophobic Filling: Occupies hydrophobic pockets in ATP-binding sites (e.g., EGFR, BTK) or allosteric sites (FtsZ), enhancing potency.
Amide Linker Planar geometry; H-bond donor (NH) and acceptor (CO).Vector Positioning: Orients the "warhead" (in covalent inhibitors) or the "tail" (in reversible inhibitors) relative to the protein backbone.
The Amide as a Pharmacophore

In kinase inhibitors, the amide bond derived from 3-CFA often serves two distinct roles:

  • The Hinge Binder: In some reversible inhibitors, the amide NH/CO interacts with the kinase hinge region.

  • The Warhead Scaffold: In Targeted Covalent Inhibitors (TCIs), the aniline nitrogen is acylated with acrylic acid to form an acrylamide . This electrophilic "warhead" performs a Michael addition with a specific cysteine residue (e.g., Cys797 in EGFR) [1].

Part 2: Synthetic Methodologies

Precursor Quality Control

The synthesis of high-purity amide derivatives requires a high-purity aniline precursor. Commercial 3-CFA can darken due to oxidation.

  • Purification: If the starting material is dark brown, distill under reduced pressure or recrystallize from ethanol/water before coupling.

  • Storage: Store under argon at 4°C to prevent N-oxidation.

Protocol A: Synthesis of Covalent Warheads (Acrylamides)

Target: N-(3-chloro-4-fluorophenyl)acrylamide derivatives. Application: Irreversible Kinase Inhibitors (e.g., EGFR, BTK).

Rationale: Acryloyl chloride is highly reactive. Low temperature is critical to prevent polymerization of the acrylamide double bond.

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3-chloro-4-fluoroaniline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Base Addition: Add Diisopropylethylamine (DIPEA, 1.2 equiv) or Triethylamine (TEA). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Acryloyl Chloride (1.05 equiv) diluted in 5 mL DCM over 15 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup (Critical for Purity):

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and base.

    • Wash with sat. NaHCO3 (to remove acrylic acid) and Brine.

    • Dry over anhydrous Na2SO4.

  • Isolation: Concentrate in vacuo at <30°C (prevent polymerization).

  • Yield: Expect 85-95%. Solid can often be used without column chromatography if the acid wash is thorough.

Protocol B: Synthesis of Complex Amides (FtsZ Inhibitors)

Target: Benzamide derivatives (e.g., 2,6-difluoro-N-(3-chloro-4-fluorophenyl)benzamide). Application: Antimicrobial agents.

Rationale: For coupling with sterically hindered or electron-deficient benzoic acids, acid chlorides may be too harsh or unstable. HATU provides mild, efficient activation.

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the substituted Benzoic Acid (1.0 equiv) in DMF (5 mL/mmol). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes at RT to form the active ester.

  • Coupling: Add 3-chloro-4-fluoroaniline (1.0 equiv).

  • Heating: Stir at RT for 12 hours. If the aniline is electron-deficient (due to the F/Cl), mild heating to 50°C may be required.

  • Quench: Pour into ice-water (10x volume).

  • Filtration: The product often precipitates. Filter, wash with water, and recrystallize from Ethanol.

Part 3: Therapeutic Applications & Mechanism[1]

Oncology: Targeted Covalent Inhibitors (TCIs)

The most high-value application of 3-CFA amides is in "Type IV" kinase inhibitors.

  • Mechanism: The 3-chloro-4-fluoroaniline ring binds in the hydrophobic pocket near the gatekeeper residue. The attached acrylamide warhead is positioned to react with a non-catalytic cysteine.

  • Example: In EGFR T790M mutants (resistant to first-gen inhibitors), the 3-CFA scaffold (often part of a larger quinazoline or pyrimidine core) positions the warhead to covalently modify Cys797 .

Infectious Disease: FtsZ Inhibition

Bacterial cell division protein FtsZ is a homolog of tubulin.

  • Compound Class: 3-methoxybenzamide derivatives of 3-CFA.

  • Mechanism: These compounds stabilize the FtsZ filaments, preventing depolymerization and leading to bacterial cell death (bactericidal). The 3-Cl, 4-F motif is essential for potency against Staphylococcal strains (MRSA) [2].

Part 4: Visualization of Workflows

Synthetic Pathway & Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives, distinguishing between "Warhead" synthesis (Kinase) and "Scaffold" synthesis (FtsZ).

SynthesisWorkflow Start 3-Chloro-4-fluoroaniline (Precursor) Decision Target Application? Start->Decision PathA Kinase Inhibitor (Covalent Warhead) Decision->PathA Oncology PathB Antimicrobial (FtsZ Inhibitor) Decision->PathB Infectious Disease ReagentA Acryloyl Chloride + DIPEA (0°C) PathA->ReagentA Electrophilic Activation ReagentB Subst. Benzoic Acid + HATU/DMF PathB->ReagentB Peptide Coupling ProductA Acrylamide Derivative (Michael Acceptor) ReagentA->ProductA Nu- Acyl Substitution ProductB Benzamide Derivative (Allosteric Binder) ReagentB->ProductB Condensation

Caption: Synthetic decision tree for generating bioactive amide derivatives of 3-chloro-4-fluoroaniline.

Mechanism of Covalent Inhibition (Michael Addition)

This diagram details the specific chemical event where the acrylamide derivative covalently locks the target protein.

MichaelAddition Inhibitor 3-CFA Acrylamide (Electrophile) Complex Reversible Binding Complex Inhibitor->Complex Hydrophobic Fit Protein Kinase (EGFR/BTK) Cys-SH Residue Protein->Complex Transition Transition State (Thiolate Attack) Complex->Transition Warhead Alignment Covalent Irreversible Adduct (C-S Bond Formed) Transition->Covalent Michael Addition

Caption: Kinetic mechanism of Targeted Covalent Inhibition (TCI) involving 3-CFA acrylamides.

References

  • Advances in Reversible Covalent Kinase Inhibitors. National Institutes of Health (NIH) / PMC. [Link] Context: Discusses the "chlorofluoroacetamide" and acrylamide warheads in kinase inhibitor design.

  • FtsZ inhibitors as a new genera of antibacterial agents. PubMed. [Link] Context: Details benzamide derivatives of 3-chloro-4-fluoroaniline as FtsZ inhibitors.

  • Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Arabian Journal of Chemistry. [Link] Context: Protocols for urea/amide-like derivatives and their biological evaluation.

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium (Process Chemistry). [Link] Context: Industrial process chemistry for acrylamide installation in kinase inhibitors.

Technical Guide: Solubility Profiling of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (CAS: 647825-21-6) is a critical lipophilic intermediate, primarily utilized in the synthesis of quinazoline-based kinase inhibitors such as Gefitinib.

Solubility Status: High . Based on structural analysis and homologous series data, this compound exhibits excellent solubility in Dimethyl Sulfoxide (DMSO). It is suitable for the preparation of high-concentration stock solutions (typically 100 mM ) required for biological assays and synthetic workflows.

SolventSolubility RatingEstimated Max Conc.Application
DMSO High > 50 mg/mL (> 180 mM) Stock solutions, Cryopreservation
Ethanol Moderate~ 10–20 mg/mLAlternative organic solvent
Water Insoluble< 0.1 mg/mLAqueous buffers (requires co-solvent)

Physicochemical Context & Mechanism

To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent.

Structural Determinants
  • Lipophilic Tail: The 6-chlorohexanoyl chain provides significant hydrophobic character, facilitating interaction with the methyl groups of DMSO.

  • Aromatic Core: The 3-chloro-4-fluorophenyl ring engages in

    
    -
    
    
    
    stacking and van der Waals interactions. The halogen substituents (Cl, F) increase lipophilicity (logP ~3.5–4.0 estimated).
  • Amide Linker: The amide bond (-NH-CO-) acts as a hydrogen bond donor (NH) and acceptor (CO). DMSO is a powerful H-bond acceptor (S=O), capable of disrupting intermolecular amide-amide H-bonds in the crystal lattice, thereby promoting dissolution.

Why DMSO?

DMSO (Dimethyl sulfoxide) is a polar aprotic solvent.[1] It effectively solvates the polar amide region while accommodating the non-polar alkyl and aryl domains. This "amphiphilic" solvation capability makes it the superior choice over protic solvents (like methanol) or non-polar solvents (like hexane) for this specific intermediate.

Experimental Protocol: Determination & Preparation

Directive: Since batch-specific purity affects saturation limits, use this self-validating protocol to establish the exact solubility limit for your specific lot.

Materials
  • Compound: N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Equipment: Vortex mixer, Sonicator bath, Analytical balance.

Workflow: Step-by-Step Dissolution

Target: Preparation of a 100 mM Stock Solution . Molecular Weight:[2][3][4][5][6][7] 278.15 g/mol .

  • Calculation: To prepare 1 mL of 100 mM solution, you require 27.8 mg of compound.

  • Weighing: Weigh 27.8 mg (± 0.5 mg) into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1 mL of DMSO. Note: Do not account for displacement volume for initial screening; for high-precision analytical work, dissolve in 0.8 mL first, then make up to volume in a volumetric flask.

  • Agitation: Vortex vigorously for 30 seconds.

  • Visual Inspection:

    • Clear Solution: Solubility > 100 mM. Proceed to use.

    • Turbid/Particulates: Sonicate at 37°C for 5 minutes.

    • Persistent Precipitate: The limit has been reached (unlikely at 100 mM). Dilute to 50 mM.

Visualization of Workflow (DOT Diagram)

SolubilityWorkflow Start Start: Weigh 27.8 mg Compound AddSolvent Add 1 mL Anhydrous DMSO Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution (Soluble) Check->Clear Yes Turbid Turbid / Particulates Check->Turbid No Use Proceed to Assay (Store at -20°C) Clear->Use Sonicate Sonicate (37°C, 5 min) Turbid->Sonicate ReCheck Re-Inspect Sonicate->ReCheck ReCheck->Clear Clear Dilute Dilute to 50 mM ReCheck->Dilute Still Turbid

Caption: Decision tree for preparing and validating a 100 mM stock solution in DMSO.

Stability & Storage Guidelines

Once dissolved, the stability of the amide bond and the alkyl chloride is the primary concern.

  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the compound to precipitate (the "crashing out" effect) or slowly hydrolyze the alkyl chloride over months.

    • Action: Store stock solutions in tightly sealed, amber glass vials or high-quality polypropylene tubes with O-ring seals.

  • Temperature:

    • Short-term (Days): Room temperature (20–25°C) is acceptable if sealed.

    • Long-term (Months): Store at -20°C .

    • Note: DMSO freezes at 19°C. The solution will solidify. This is normal and beneficial for stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture. Aliquot stocks (e.g., 50 µL) to avoid repeated cycling.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Precipitation upon thawing DMSO crystallization or moisture ingress.Warm tube in hand or 37°C water bath. Vortex until clear.
Precipitation in aqueous buffer "Crashing out" due to low aqueous solubility.Add stock to buffer slowly while vortexing. Keep final DMSO conc. < 1% if possible.
Yellowing of solution Oxidation or degradation (aniline formation).Check purity by LC-MS. Discard if significant degradation is observed.

References

  • PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide (Related Substructure Data). National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]

  • Voutchkova, A. et al. DMSO Solubility Assessment for Fragment-Based Screening. J. Med. Chem. (via PMC). Available at: [Link]

Sources

Strategic Deployment of Haloalkyl Amide Building Blocks in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Covalent Renaissance

The historical apprehension toward covalent inhibitors—stemming from fears of idiosyncratic toxicity—has been dismantled by the clinical success of targeted covalent drugs like ibrutinib and osimertinib. At the center of this "covalent renaissance" lies the haloalkyl amide , a versatile structural motif that serves two distinct, diametrically opposed functions in chemical biology depending on its architecture:

  • The Electrophilic Warhead (

    
    -Haloacetamide):  A reactive group positioned to capture nucleophilic residues (Cys, Lys) on a target protein.
    
  • The Bio-orthogonal Linker (Chloroalkane): A specific substrate for the HaloTag® system, acting not as an aggressor but as a "suicide substrate" for a modified enzyme.

This guide dissects the physicochemical properties, synthesis, and application of these building blocks, moving beyond basic utility to the causal mechanisms that drive experimental success.

The -Haloacetamide Warhead: Tuning Reactivity

The


-haloacetamide (

) is the workhorse of Activity-Based Protein Profiling (ABPP) and Targeted Protein Degradation (TPD). Its mechanism relies on an

nucleophilic substitution where a protein nucleophile (typically a cysteine thiolate) attacks the

-carbon, displacing the halogen.
The Reactivity-Selectivity Trade-off

As a scientist, you must select the halogen (


) based on the required "electrophilic tone." The bond strength and leaving group ability dictate the reaction rate (

).

Table 1: Halogen Reactivity Profiling in Amide Scaffolds

Halogen (X)Leaving Group AbilityIntrinsic ReactivitySelectivityPrimary Application
Iodine (I) ExcellentHyper-reactiveLowPan-reactive profiling; rapid labeling of low-abundance proteins.
Bromine (Br) GoodHighModerateGeneral covalent probes; often too reactive for selective drugs.
Chlorine (Cl) ModerateTunableHighGold Standard for TPD/PROTACs; requires proximity or pKa assistance.
Fluorine (F) PoorLatent/InertVery HighProximity-enabled reactivity (e.g., FAcK); biologically stable until forced.
Mechanism of Action (DOT Diagram)

The following diagram illustrates the kinetic bifurcation between specific labeling (desired) and off-target hydrolysis/alkylation (noise).

Haloacetamide_Mechanism Warhead α-Haloacetamide (R-NH-CO-CH2-X) OffTarget Glutathione / Off-Target Cys Warhead->OffTarget Slow SN2 (Diffusion Limited) Complex Covalent Adduct (Stable Thioether) Warhead->Complex Fast SN2 (Proximity Driven) Hydrolysis Inactive Hydroxy-Amide Warhead->Hydrolysis Solvent Hydrolysis (Slow) Cys Target Cysteine (Thiolate S-) Cys->Complex

Figure 1: The kinetic competition in covalent labeling. High local concentration (proximity) favors the target cysteine over glutathione sinks.

The Chloroalkane Linker: HaloTag® Technology[1]

Unlike the warhead, the HaloTag ligand is a chloroalkane (


) that targets a specific enzyme. The HaloTag protein is a modified haloalkane dehalogenase (DhaA) engineered to trap the ligand.[1]
Structural Causality
  • The Anchor: The chloroalkane enters the enzyme's substrate tunnel.

  • The Trap: Aspartate 106 attacks the carbon attached to the chlorine.

  • The Lock: In wild-type DhaA, Histidine 272 activates water to hydrolyze the ester, releasing the product. In HaloTag, His272 is mutated to Phenylalanine (H272F) . This disables the hydrolytic step, trapping the ligand as a permanent covalent ester adduct [1].

Critical Parameter: The linker length is vital. A


 (hexyl) chain is optimal to reach the catalytic triad while keeping the functional payload (fluorophore/PROTAC) solvent-exposed.

HaloTag_Workflow Ligand HaloTag Ligand (Cl-C6-Linker-R) ES_Complex Michaelis Complex (Non-covalent) Ligand->ES_Complex Binding (Kd) Enzyme HaloTag Protein (DhaA H272F) Enzyme->ES_Complex Intermediate Alkyl-Enzyme Intermediate ES_Complex->Intermediate Asp106 Attack (SN2, Cl- release) Trapped Trapped Complex (Covalent Ester) Intermediate->Trapped No Hydrolysis (H272F Mutation)

Figure 2: The suicide inhibition mechanism of HaloTag. The H272F mutation creates a thermodynamic sink, rendering the binding irreversible.

Synthesis Protocols

Protocol A: Synthesis of a Chloroalkane-Amide Linker

Context: Creating a HaloTag-compatible building block from a primary amine (e.g., a fluorophore or drug analog).

Reagents:

  • Amine-containing payload (

    
    )
    
  • 6-Chlorohexanoic acid (CAS: 4224-62-8)

  • HATU (Coupling reagent)

  • DIPEA (Base)

  • DMF (Anhydrous solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 6-chlorohexanoic acid (1.2 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at room temperature.

    • Why: Pre-activation of the acid prevents the amine from reacting with the chlorine in an intermolecular fashion (though

      
       is a poor leaving group compared to the activated ester, this order ensures amide formation).
      
  • Coupling: Add the amine payload (

    
    , 1.0 equiv) to the activated mixture.
    
  • Reaction: Stir for 2–4 hours under

    
     atmosphere. Monitor by LC-MS.
    
    • Checkpoint: Look for the mass shift of

      
       (Chlorohexanoyl group). The isotopic pattern of Chlorine (
      
      
      
      ratio of
      
      
      ) is a definitive diagnostic signature in MS.
  • Workup: Dilute with EtOAc, wash with

    
     (to remove unreacted amine/DIPEA) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Chloroalkanes are stable on silica.

Protocol B: Gel-Based Labeling Assay (Validation)

Context: Verifying that your synthesized HaloTag ligand actually binds the protein.

  • Expression: Express HaloTag-fusion protein in E. coli or mammalian lysate.

  • Incubation: Dilute lysate to

    
    . Add your synthesized Ligand (e.g., 
    
    
    
    final).
    • Control: Include a sample with a known fluorescent HaloTag ligand (e.g., TMR-Ligand) as a positive control.

    • Competition Control: Pre-incubate with excess non-fluorescent chloroalkane (100

      
      ) for 15 min, then add your ligand.
      
  • Reaction: Incubate for 15–30 minutes at room temperature. The reaction is fast (

    
    ).
    
  • Quench: Add SDS-PAGE loading buffer and boil for 5 minutes.

    • Note: Because the bond is covalent, boiling will not disrupt the ligand-protein interaction.

  • Visualization: Run SDS-PAGE.[2][3] Scan for fluorescence.[1][2][4][5][6] A shift in band migration or specific fluorescence indicates successful labeling.

Troubleshooting & Best Practices

1. The "Iodide" Problem:

  • Issue: Iodoacetamides are light-sensitive and can degrade to release free iodine (

    
    ), which oxidizes proteins nonspecifically.
    
  • Solution: Always store iodo-derivatives in amber vials at -20°C. Make fresh stocks in DMSO immediately before use.

2. Hydrolysis Competition:

  • Issue: In aqueous buffers (pH > 8), haloacetamides slowly hydrolyze to hydroxyacetamides (inactive).

  • Solution: Keep labeling pH between 7.0 and 7.5. For chloroacetamides, you can go higher (pH 8.0) to drive reactivity, as they are more stable than iodo-variants.

3. Off-Target Methionine Oxidation:

  • Issue: Chloroacetamides can sometimes oxidize Methionine residues, creating artifacts in proteomic data [2].

  • Solution: If performing MS-proteomics, use lower concentrations or shorter incubation times. Validate hits with a "scout" fragment (e.g., a fluoroacetamide analog) which is less prone to this artifact.

References

  • Los, G. V., et al. (2008).[7][2][8][9][10] HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis.[7][2][8][9][10] ACS Chemical Biology, 3(6), 373–382.[7][2][9][10] [Link]

  • Nielsen, M. L., et al. (2008). Alkylating agents used for protein modification can induce artifactual methionine oxidation. Journal of Proteome Research. (Note: General consensus in proteomics field regarding Chloroacetamide side effects).
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

Sources

Safety data sheet (SDS) for N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Abstract

Section 1: Chemical Identification and Physicochemical Properties

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is a halogenated aromatic amide. Its fundamental identifiers and properties, derived from available chemical databases, are summarized below.

PropertyValueSource
IUPAC Name N-(3-chloro-4-fluorophenyl)-6-chlorohexanamideN/A
CAS Number 647825-21-6[1]
Molecular Formula C12H14Cl2FNO[1]
Molecular Weight 278.15 g/mol [1]
Physical State Solid (Predicted)N/A
Solubility Predicted to be poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.N/A

Section 2: Inferred Hazard Identification and Toxicological Profile

Due to the absence of a specific SDS, a toxicological assessment must be inferred from the compound's constituent parts. This approach allows for a conservative and proactive safety strategy.

The 3-Chloro-4-fluoroaniline Moiety: A Driver of High Toxicity

The most significant toxicological concern arises from the N-(3-chloro-4-fluorophenyl) group, which is derived from 3-chloro-4-fluoroaniline. Safety data for this precursor is well-documented and indicates severe hazards.

  • Acute Toxicity: 3-chloro-4-fluoroaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled[2]. It is reasonable to assume that the derivative, N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, retains a significant level of this toxicity.

  • Organ Toxicity: Prolonged or repeated exposure to 3-chloro-4-fluoroaniline may cause damage to organs[2].

  • Irritation: The precursor is known to cause skin and serious eye irritation[3][4].

The 6-Chlorohexanamide Moiety: An Alkylating and Irritant Potential

The 6-chlorohexanamide tail introduces its own set of hazards. The terminal alkyl chloride is a potential alkylating agent, capable of reacting with biological nucleophiles, which is a common mechanism for cytotoxicity.

  • Skin and Eye Irritation: Halogenated alkanes and amides are frequently cited as skin and eye irritants.

  • Sensitization: While not confirmed, related compounds can act as sensitizers, potentially causing an allergic skin reaction upon repeated contact[5].

Predicted Overall Hazard Profile

Based on the synthesis of information from its precursors, the following hazard profile is proposed for N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide:

  • Acute Toxicity: DANGER. Likely to be toxic or harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: WARNING. Expected to cause skin irritation.

  • Eye Damage/Irritation: DANGER. Expected to cause serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): WARNING. Potential for respiratory system irritation and long-term organ damage with repeated exposure[3][6].

The logical workflow for this hazard assessment is visualized in the diagram below.

Hazard_Identification_Workflow Figure 1: Hazard Identification Workflow A Target Compound N1-(3-chloro-4-fluorophenyl)- 6-chlorohexanamide B Structural Deconstruction A->B C1 Moiety 1: 3-Chloro-4-fluoroaniline B->C1 C2 Moiety 2: 6-Chlorohexanamide B->C2 D1 Known Hazards: - High Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - Target Organ Damage C1->D1 D2 Predicted Hazards: - Skin/Eye Irritation - Potential Alkylating Agent - Potential Sensitizer C2->D2 E Synthesized Hazard Profile for Target Compound D1->E D2->E Risk_Mitigation_Workflow Figure 2: Risk Mitigation Workflow cluster_eng Primary Defense cluster_admin Procedural Safety cluster_ppe Last Line of Defense A Hazardous Compound Handling B Engineering Controls A->B Isolate C Administrative Controls A->C Standardize D Personal Protective Equipment (PPE) A->D Protect E Safe Work Environment B->E B1 Fume Hood B->B1 B2 Adequate Ventilation B->B2 C->E C1 Standard Operating Procedures (SOPs) C->C1 C2 Mandatory Training C->C2 D->E D1 Eye/Face Protection D->D1 D2 Gloves (Nitrile) D->D2 D3 Lab Coat / Apron D->D3

Caption: Figure 2: Risk Mitigation Workflow.

Section 4: First Aid and Emergency Procedures

Immediate and decisive action is critical in the event of an exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

Section 5: Fire and Explosion Hazard Data (Predicted)

  • Flammability: The compound itself is not expected to be highly flammable, but may burn if exposed to a strong ignition source.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[8]

  • Hazardous Decomposition Products: Combustion will likely produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Section 6: Disposal Considerations

Waste material must be treated as hazardous. Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7]

References

  • PCCA. Safety Data Sheet. [Link]

  • ADAMA. Safety Data Sheet. [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis protocol for N-(3-chloro-4-fluorophenyl)-6-chlorohexanamide , a functionalized alkyl-aryl amide. This compound serves as a critical "linker-warhead" intermediate in the development of Targeted Covalent Inhibitors (TCIs) and PROTACs. The terminal alkyl chloride moiety provides a specific handle for nucleophilic displacement (e.g., by secondary amines), allowing the attachment of solubilizing groups or E3 ligase ligands, while the 3-chloro-4-fluoroaniline core mimics the scaffold of several EGFR inhibitors (e.g., Gefitinib, Afatinib analogs).

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The most robust route for synthesizing this amide involves the nucleophilic acyl substitution of 3-chloro-4-fluoroaniline with 6-chlorohexanoyl chloride . This method is preferred over coupling agents (EDC/HATU) due to higher atom economy, simplified purification, and the avoidance of urea byproducts.

Reaction Scheme


Strategic Logic
  • Nucleophile: The aniline nitrogen is moderately nucleophilic but electron-deficient due to the halogenated ring.

  • Electrophile: The acid chloride is highly reactive, overcoming the reduced nucleophilicity of the aniline.

  • Base: A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted aniline.

Critical Reagents & Safety (E-E-A-T)

Warning: This protocol involves hazardous substances. All operations must be performed in a fume hood.

ReagentCASRoleHazards
3-Chloro-4-fluoroaniline 367-21-5Limiting ReagentToxic if swallowed/inhaled. Skin irritant. Potential sensitizer.
6-Chlorohexanoyl chloride 23564-29-6Acylating AgentCorrosive . Reacts violently with water. Causes severe skin burns.
Triethylamine (TEA) 121-44-8Base ScavengerFlammable. Corrosive.
Dichloromethane (DCM) 75-09-2SolventVolatile. Suspected carcinogen.

Detailed Experimental Protocol

Equipment Setup[1][2]
  • Reactor: 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Atmosphere: Nitrogen (

    
    ) or Argon inlet (balloon or manifold) to maintain anhydrous conditions.
    
  • Temperature Control: Ice-water bath (

    
    ) and ambient surroundings.
    
Step-by-Step Procedure

Step 1: Solubilization

  • Charge the RBF with 3-chloro-4-fluoroaniline (1.45 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous DCM (30 mL). Stir until fully dissolved.

  • Add Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv).

  • Cool the solution to

    
     using an ice-water bath.
    

Step 2: Acylation

  • Dilute 6-chlorohexanoyl chloride (1.86 g, 1.65 mL, 11.0 mmol, 1.1 equiv) in DCM (5 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the aniline mixture over 15 minutes.

    • Note: The reaction is exothermic. Control addition rate to prevent solvent boiling.

  • Remove the ice bath after addition is complete.

  • Allow the reaction to stir at Room Temperature (RT) for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The aniline spot (

      
      ) should disappear.
      

Step 3: Workup

  • Quench the reaction by adding 1M HCl (20 mL). This neutralizes excess TEA and solubilizes any unreacted aniline.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • Water (20 mL)

    • Saturated

      
       (20 mL) – Caution: Gas evolution (
      
      
      
      ).
    • Brine (20 mL)

  • Dry the organic phase over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Purification

While the crude product is often


 pure, pharmaceutical applications require high purity.
  • Method: Recrystallization.[1]

  • Solvent System: Hexane/Ethyl Acetate (hot dissolution in min. EtOAc, add Hexane until turbid, cool to

    
    ).
    
  • Alternative: Flash Column Chromatography (Silica Gel, Gradient 0

    
     20% EtOAc in Hexanes).
    

Workflow & Mechanism Visualization

Figure 1: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Cl-4-F-Aniline + DCM + TEA Cool Cool to 0°C Start->Cool Add Dropwise Addition: 6-Chlorohexanoyl Chloride Cool->Add React Stir at RT (3-4 hrs) Add->React Quench Quench: 1M HCl Wash (Remove excess amine) React->Quench Wash Wash: NaHCO3 & Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Product: N-(3-chloro-4-fluorophenyl)- 6-chlorohexanamide Dry->Final

Caption: Step-by-step workflow for the acylation of 3-chloro-4-fluoroaniline.

Figure 2: Reaction Mechanism

Mechanism Reactants Reactants: Aniline + Acid Chloride Attack Nucleophilic Attack (Aniline N -> Carbonyl C) Reactants->Attack Tetra Tetrahedral Intermediate Attack->Tetra Elim Elimination of Cl- Tetra->Elim Deprot Deprotonation by TEA Elim->Deprot -HCl Product Amide Product Deprot->Product

Caption: Mechanistic pathway: Nucleophilic Acyl Substitution followed by base-mediated deprotonation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected values.

TechniqueExpected ObservationInterpretation
TLC Single spot,

(20% EtOAc/Hex)
Conversion of aniline (

) to a slightly more polar amide.
1H NMR (DMSO-

)

ppm (s, 1H)
Amide NH proton. Diagnostic of bond formation.[2][3][4][5][6]
1H NMR

ppm (t, 2H)
-CH2-Cl (Terminal chloromethyl group).
1H NMR

ppm (t, 2H)
-CO-CH2- (Methylene adjacent to carbonyl).
LC-MS

Characteristic Chlorine isotope pattern (3:1 ratio for

).
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Hydrolysis of acid chloride before reaction.

    • Fix: Ensure DCM is anhydrous and acid chloride is distilled or fresh.

  • Issue: Product is an oil/sticky gum.

    • Cause: Residual solvent or impurities.[5]

    • Fix: Triturate with cold pentane or hexane to induce crystallization.

References

  • Context: Provides the foundational stoichiometry and conditions for analogous aniline-acid chloride couplings.
  • Context: Source for physical properties, safety data, and handling of the aniline starting m
  • Liu, Q., et al. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology. Retrieved from [Link]

    • Context: Validates the application of haloalkyl amides as linkers/warheads in kinase inhibitor design.
  • Sato, M., et al. (2022). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Context: Discusses the reactivity profiles of haloacetamide deriv

Sources

Application Note: High-Efficiency PROTAC Synthesis Using N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

[1]

Executive Summary

This guide details the application of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (CAS: 647825-21-6) as a strategic "Linker-Warhead" intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike traditional convergent synthesis where the linker is coupled separately, this molecule integrates a kinase-affinity motif (3-chloro-4-fluoroaniline) with an electrophilic alkyl linker (6-chlorohexanoyl).[1] This design streamlines the synthesis of degraders targeting the EGFR/HER2 kinase family , allowing for a direct, one-step conjugation with nucleophilic E3 ligase ligands.[1]

Molecule Profile & Mechanism of Action[2]

Structural Logic

The molecule functions as a pre-functionalized electrophile .[1] It eliminates the need to separately synthesize the warhead-linker construct, a common bottleneck in PROTAC medicinal chemistry.[1]

ComponentMoietyFunction
Warhead 3-chloro-4-fluoroanilineBinds to the ATP-binding pocket of target kinases (e.g., EGFR).[1] This fragment is homologous to the aniline tail of Gefitinib/Afatinib.[1]
Linker Hexanoyl chain (

)
Provides critical spatial separation (approx. 8–10 Å) to span the gap between the Target Protein and E3 Ligase.[1]
Handle Terminal Alkyl ChlorideElectrophilic site for

displacement by an amine- or thiol-functionalized E3 ligase ligand.[1]
Mechanistic Pathway

The PROTAC synthesized from this intermediate functions by recruiting an E3 ligase (e.g., Cereblon or VHL) to the target kinase.[1] The alkyl linker facilitates the formation of a ternary complex, leading to polyubiquitination and subsequent proteasomal degradation.[1]

PROTAC_Mechanismcluster_0Ternary Complex FormationPROTACPROTAC(Synthesized)POITarget Kinase(EGFR)PROTAC->POIWarhead bindsE3E3 Ligase(CRBN/VHL)PROTAC->E3Ligand bindsUbUbiquitinPOI->UbPoly-UbiquitinationE3->UbTransferProteasome26S ProteasomeUb->ProteasomeRecognitionDegradationDegradation+ Peptide FragsProteasome->DegradationProteolysis

Figure 1: Mechanism of Action.[1] The linker-warhead construct ensures precise recruitment of the Target Kinase to the E3 Ligase.[1]

Experimental Protocol: Finkelstein-Assisted Coupling

Objective: Conjugate N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide with a Thalidomide derivative (Cereblon ligand) via nucleophilic substitution.

Rationale: The terminal alkyl chloride is a moderate electrophile.[1] To enhance reactivity and prevent thermal degradation of the sensitive amide bond, we utilize an in situ Finkelstein reaction (Cl

11
Materials Required[1][3]
  • Linker-Warhead: N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (1.0 eq).[1][2]

  • Nucleophile: 4-(3-aminopropoxy)thalidomide (or similar amine-functionalized E3 ligand) (1.1 eq).[1]

  • Catalyst: Potassium Iodide (KI) (0.5 eq) - Critical for rate acceleration.[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq).[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Purification: Prep-HPLC (C18 column), Acetonitrile/Water (+0.1% Formic Acid).[1]

Step-by-Step Methodology
  • Activation (Finkelstein Setup):

    • In a dried reaction vial, dissolve N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide (50 mg, 0.18 mmol) in 2.0 mL anhydrous DMF.

    • Add Potassium Iodide (KI) (15 mg, 0.09 mmol).

    • Stir at 60°C for 30 minutes under Nitrogen atmosphere.

    • Checkpoint: The solution may turn slightly yellow due to trace iodine liberation; this is normal.[1]

  • Coupling Reaction:

    • Cool the solution to Room Temperature (RT).

    • Add the Amine-E3 Ligand (e.g., Pomalidomide-alkyl-amine) (0.20 mmol).[1]

    • Add DIPEA (63

      
      L, 0.36 mmol).[1]
      
    • Heat the mixture to 80°C and stir for 12–16 hours.

  • Monitoring:

    • Monitor via LC-MS. Look for the disappearance of the chloride starting material (m/z ~277 [M+H]+) and formation of the product mass.

    • Note: If reaction is sluggish, add another 0.5 eq of KI and increase temp to 90°C.

  • Work-up & Purification:

    • Dilute the reaction mixture with 10 mL Ethyl Acetate.

    • Wash with Water (3x) and Brine (1x) to remove DMF and excess KI.[1]

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
    • Purify residue via Reverse-Phase Preparative HPLC (Gradient: 5% to 95% ACN in Water).[1]

    • Lyophilize fractions to obtain the final PROTAC as a powder.[1]

Synthesis Workflow Diagram

Synthesis_WorkflowSM1Linker-Warhead(Alkyl Chloride)ActivationIn-situ Iodination(Finkelstein)SM1->ActivationKISM2E3 Ligand(Primary Amine)CouplingSN2 NucleophilicSubstitutionSM2->CouplingNucleophileReagentsKI (Cat.), DIPEADMF, 80°CReagents->CouplingActivation->CouplingActivated R-IWorkupAq. Wash & DryingCoupling->WorkupPurificationPrep-HPLC(C18 Column)Workup->PurificationProductFinal PROTAC(Kinase Degrader)Purification->Product

Figure 2: Synthetic workflow for coupling the linker-warhead intermediate to an E3 ligase ligand.

Quality Control & Validation

To ensure the integrity of the synthesized PROTAC, the following validation steps are mandatory:

Analytical MethodParameterAcceptance Criteria
LC-MS (ESI+) Molecular WeightObserved Mass = Theoretical Mass ± 0.5 Da. Absence of hydrolyzed linker (OH-terminated).
1H NMR (DMSO-d6) Structural IntegrityDiagnostic peaks: Amide NH (

~10.0 ppm), Fluorine-coupled aromatics, and the triplet of the

adjacent to the new amine bond (

~2.5-3.0 ppm).[1]
Solubility DMSO StabilityClear solution at 10 mM (Standard stock concentration).[1]
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: The alkyl chloride is a weak leaving group.[1]

    • Solution: Ensure KI is fresh and dry. Increase reaction temperature to 90°C or switch solvent to DMA (Dimethylacetamide) for higher thermal stability.

  • Issue: Hydrolysis of the Chloride (Formation of Alcohol).[1]

    • Cause: Wet DMF or presence of water.[1]

    • Solution: Use strictly anhydrous DMF and store reagents in a desiccator.

References

  • Bondeson, D. P., et al. (2015).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology. Link

  • Troup, R. I., et al. (2020).[1][3] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[1] Link

  • SynQuest Laboratories. (2023).[1] Product Specification: N1-(3-Chloro-4-fluorophenyl)-6-chlorohexanamide.[1][2]Link

  • Maniaci, C., et al. (2017).[1] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.[1] Nature Communications. Link

  • Bekes, M., et al. (2022).[1] PROTAC targeted protein degraders: the past is prologue.[1] Nature Reviews Drug Discovery. Link

Nucleophilic substitution of terminal chloride in hexanamide linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Nucleophilic Substitution of Terminal Chloride in Hexanamide Linkers for Bioconjugation and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Linker Modification

In the architecture of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that dictates the stability, solubility, and release characteristics of the molecule.[1] Hexanamide-based linkers are frequently employed due to their optimal length and relative hydrophobicity, providing a versatile scaffold for connecting a targeting moiety to a payload.[2][3]

The ability to functionalize the terminus of these linkers is paramount for subsequent conjugation steps. A common and robust strategy involves the nucleophilic substitution of a terminal alkyl halide, such as a chloride. This reaction opens the door to a diverse array of functionalities, enabling precise control over the final construct's properties. This document provides a detailed guide to the principles, execution, and optimization of this pivotal transformation, focusing on the bimolecular nucleophilic substitution (SN2) pathway.

Section 1: The Underlying Mechanism - A Focus on the SN2 Pathway

The reaction at the heart of this protocol is the SN2 reaction, a single-step, concerted process where a nucleophile attacks an electrophilic carbon atom, simultaneously displacing a leaving group.[4] For a terminal chloride on a hexanamide linker, the substrate is a primary alkyl halide (R-CH₂-Cl), which is ideal for the SN2 mechanism due to minimal steric hindrance.[5][6]

Key Mechanistic Features:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the hexanamide substrate and the incoming nucleophile.[7] This is why the designation '2' is used in SN2.

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group (chloride).[8][9] This leads to an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.

  • Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[10] The stability of this transition state is the primary determinant of the reaction rate.

Diagram: The SN2 Reaction Mechanism

Caption: Concerted SN2 mechanism showing backside attack.

Section 2: Causality Behind Experimental Choices

The success of the substitution reaction hinges on the careful selection of four key parameters: the nucleophile, the solvent, the temperature, and the leaving group.

  • The Nucleophile: A strong nucleophile is required for an efficient SN2 reaction.[11] Common choices for modifying hexanamide linkers include azide (N₃⁻), primary amines (R'-NH₂), and thiols (R'-SH).

    • Azide (N₃⁻): An excellent nucleophile that introduces a versatile functional group. The resulting azide can be readily reduced to a primary amine or used in "click chemistry" reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    • Amines (R'-NH₂): Directly installs an amine functionality. However, a significant challenge is over-alkylation, where the product (a secondary amine) is also nucleophilic and can react with another molecule of the alkyl chloride, leading to tertiary amines and even quaternary ammonium salts.[12][13] This is often mitigated by using a large excess of the amine nucleophile.

    • Thiols (R'-SH): Thiols are excellent nucleophiles and readily displace halides to form stable thioether linkages.

  • The Solvent (The Decisive Factor): The choice of solvent can dramatically alter reaction rates, often by orders of magnitude.[14]

    • Polar Aprotic Solvents (Recommended): Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions.[14][15] They possess strong dipoles to dissolve the substrate and the nucleophile salt, but they lack acidic protons. This means they effectively solvate the cation (e.g., Na⁺ from NaN₃) but leave the anionic nucleophile "naked" and highly reactive.[16]

    • Polar Protic Solvents (To Be Avoided): Solvents like water, methanol, and ethanol should be avoided. Their acidic protons form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes the nucleophile and significantly reduces its reactivity, thus slowing down the SN2 reaction.[14][16]

  • The Leaving Group: A good leaving group is a weak base that is stable on its own. For alkyl halides, the reactivity order is I > Br > Cl > F.[15] While chloride is a less reactive leaving group than bromide or iodide, it is often more economical and readily available. The lower reactivity can be easily overcome by increasing the reaction temperature.

  • Temperature: Most substitution reactions on alkyl chlorides require heating to proceed at a reasonable rate. The heat provides the necessary activation energy to overcome the energy barrier of the transition state. A typical temperature range is 60-100 °C.

Section 3: Experimental Protocol - Synthesis of 6-Azido-N-substituted-hexanamide

This protocol details a representative reaction: the conversion of a 6-chlorohexanamide derivative to its corresponding 6-azidohexanamide.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
6-Chloro-N-substituted-hexanamide>95% PurityCommercial SourceThe substrate. The 'N-substituent' depends on the specific application.
Sodium Azide (NaN₃)Reagent Grade, >99%Commercial SourceAcute Toxin! Handle with extreme care. See Safety Section.
Dimethylformamide (DMF)Anhydrous, >99.8%Commercial SourceUse a dry solvent to avoid side reactions.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
Deionized WaterHigh PurityIn-houseFor workup.
Brine (Saturated NaCl solution)-Lab PreparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 6-chloro-N-substituted-hexanamide (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 - 3.0 eq) to the solution. Causality: Using an excess of the nucleophile ensures the reaction goes to completion by Le Châtelier's principle.

  • Heating: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should have a slightly different Rf value than the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous layer three times with ethyl acetate (3x volume of DMF). Causality: The product is organic-soluble and will move into the ethyl acetate layer, while the DMF and excess sodium azide remain in the aqueous layer.

    • Combine the organic extracts and wash sequentially with deionized water and then brine.[17] Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[18] Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 6-azido-N-substituted-hexanamide.

  • Characterization: Confirm the identity and purity of the final product using:

    • LC-MS: To confirm the correct molecular weight.

    • ¹H and ¹³C NMR: To confirm the structure. Key changes include the disappearance of the triplet around 3.55 ppm (corresponding to -CH₂-Cl) and the appearance of a new triplet around 3.25 ppm (corresponding to -CH₂-N₃).

    • FT-IR: To confirm the presence of the azide group (a strong, sharp peak around 2100 cm⁻¹).

Section 4: General Workflow and Troubleshooting

Diagram: Experimental Workflow

Workflow A 1. Dissolve Substrate in Anhydrous DMF B 2. Add Nucleophile (e.g., NaN₃, 1.5-3 eq) A->B C 3. Heat Reaction (e.g., 80 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Reaction Incomplete E 5. Aqueous Work-up (Water & EtOAc Extraction) D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify Product (Flash Chromatography) F->G H 8. Characterize (NMR, LC-MS, IR) G->H I Pure Product H->I

Caption: Standard workflow for nucleophilic substitution.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive nucleophile or leaving group.2. Insufficient temperature.3. Wet solvent.1. Use a more reactive halide (bromide or iodide) if possible.2. Increase temperature in 10 °C increments.3. Ensure anhydrous solvent is used.
Multiple Products (Amines) Over-alkylation of the amine nucleophile.[12]Use a large excess (10-20 equivalents) of the primary amine to favor the formation of the desired secondary amine product. Alternatively, protect the product amine as it forms or use a different synthetic route (e.g., azide reduction).
Elimination Side Product Use of a sterically hindered or strongly basic nucleophile.[19]This is less common for primary halides. If observed, use a less basic nucleophile or lower the reaction temperature.
Difficulty in Purification Product and starting material have very similar polarity.Use a high-resolution silica column or switch to a different purification technique like reversed-phase chromatography.[18][20]

Section 5: Safety and Handling

  • Alkyl Halides: Alkylating agents can be toxic and should be handled in a chemical fume hood.[21] Avoid inhalation and skin contact.

  • Amine Reagents: Many amines are corrosive and have strong odors. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[22][23]

  • Sodium Azide (NaN₃): HIGHLY TOXIC AND POTENTIALLY EXPLOSIVE.

    • Can be fatal if swallowed or absorbed through the skin.

    • Reacts with acids to form highly toxic hydrazoic acid gas.

    • Can form explosive heavy metal azides. NEVER pour azide waste down a drain containing lead or copper pipes.

    • Always handle with extreme caution in a fume hood, wearing full PPE. Decontaminate glassware and waste with a suitable oxidizing agent (e.g., ceric ammonium nitrate or bleach) before disposal according to institutional guidelines.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[24][25] Perform a thorough hazard assessment before beginning any new procedure.

References

  • Mondal, S. (2025, March 13). UNIT -III: Alkyl halides (Nucleophilic Substitution Reaction). ResearchGate. Retrieved from [Link]

  • (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • (n.d.). Chapter 7 Solutions to Problems - Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Ashenhurst, J. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Retrieved from [Link]

  • LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • (2012, September 6). Aluminum Alkyl Halides. Scribd. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]

  • (2024, May 16). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. Retrieved from [Link]

  • (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • Kim, D. W., et al. (2006, November 23). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. ACS Publications. Retrieved from [Link]

  • (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

  • (2021, May 5). Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents? Quora. Retrieved from [Link]

  • LibreTexts. (2014, August 7). 8.2: Factors That Affect Sₙ2 Reactions. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Gardner, M. W., et al. (2008, June 3). Chromogenic Cross-Linker for the Characterization of Protein Structure by Infrared Multiphoton Dissociation Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • CloudSDS. (2025, May 15). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]

  • Chen, X., et al. (2014, October 1). Design and characterization of structured protein linkers with differing flexibilities. Oxford Academic. Retrieved from [Link]

  • (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • (2020, June 25). Nucleophilic Substitution with Amines. YouTube. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • (n.d.). Chemical Safety Guide, 5th Ed. ORS. Retrieved from [Link]

  • (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • (n.d.). nucleophilic substitution and elimination of alkyl halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). Advances in the Release of Amide‐Containing Molecules. PMC - NIH. Retrieved from [Link]

  • Kenawy, E.-R., et al. (2012, May 8). Optimization of amine-terminated polyacrylonitrile synthesis and characterization. Retrieved from [Link]

  • (2020, January 27). Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet. Retrieved from [Link]

  • (2008, January 1). Hydrophilic linkers and their uses for conjugation of drugs to a cell binding molecules. Google Patents.
  • (n.d.). Ether-linked amine-terminated polyesters and a process for their production. Google Patents.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets. Retrieved from [Link]

Sources

Application Note: Procedure for Attaching HaloTag® Ligands to Anilide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

Introduction

The conjugation of HaloTag® ligands to bioactive small molecules is a cornerstone of chemoproteomics, enabling applications such as Target Engagement Assays (NanoBRET™) , PROTAC® ternary complex visualization , and subcellular localization studies .[1]

This guide focuses on a specific and critical subclass of conjugates: Anilide Derivatives . Anilides (


) are ubiquitous pharmacophores in medicinal chemistry (found in kinase inhibitors, local anesthetics, and androgen receptor antagonists). "Attaching a HaloTag ligand to an anilide derivative" typically follows one of two retrosynthetic pathways:
  • Anilide Formation (The Linkage): Reacting a HaloTag-Carboxylic Acid precursor with an aniline-containing pharmacophore to create the anilide bond as the tether.

  • Scaffold Functionalization: Attaching the HaloTag linker to a distal functional group (e.g., phenol, piperazine) on a pre-existing anilide drug scaffold (e.g., Lidocaine, Bicalutamide analogs).

The "Design-for-Function" Principle

Before synthesis, you must simulate the structural impact of the linker.

  • Solvent Exposure: The HaloTag protein is bulky (33 kDa).[2][3] The attachment point on the anilide derivative must be solvent-exposed when the drug is bound to its target protein.

  • Linker Length: Use HaloTag Amine (O4) or HaloTag Carboxylic Acid (O4) linkers. The polyethylene glycol (PEG) spacer (O4) is crucial to prevent steric clash between the HaloTag protein and the target protein.

Part 2: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision tree for synthesizing HaloTag-Anilide probes.

HaloTag_Anilide_Synthesis Start Start: Select Anilide Target Check_Struct Analyze Structure: Where is the attachment point? Start->Check_Struct Path_A Path A: Aniline Precursor (Forming the Anilide) Check_Struct->Path_A Target has free Aniline Path_B Path B: Intact Anilide (Distal Attachment) Check_Struct->Path_B Target is Anilide w/ distal handle Reagent_A Reagent: HaloTag-NHS Ester or HaloTag-CO2H + HATU Path_A->Reagent_A Reagent_B Reagent: HaloTag-Amine or HaloTag-Alkyne (Click) Path_B->Reagent_B Reaction_A Reaction: Amide Coupling (Aniline + Activated Ester) Reagent_A->Reaction_A Reaction_B Reaction: Alkylation/Click (Distal Group + Linker) Reagent_B->Reaction_B Purification Purification: Reverse Phase HPLC Reaction_A->Purification Reaction_B->Purification Validation Validation: LC-MS & Gel Shift Assay Purification->Validation

Caption: Decision tree for synthesizing HaloTag-Anilide conjugates based on pharmacophore structure.

Protocol A: De Novo Synthesis via Aniline Coupling

Scenario: You have a drug precursor containing an aromatic amine (aniline) and want to attach the HaloTag linker via an amide bond, creating an anilide.

Materials:

  • Substrate: Target molecule with a primary aniline (

    
    ) group.
    
  • HaloTag Ligand: (Promega P6751) OR HaloTag-Carboxylic Acid (O4).

  • Solvent: Anhydrous DMF or DMSO.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Coupling Agent (if using Acid): HATU or PyBOP.

Step-by-Step Procedure:

  • Preparation of Reaction Matrix:

    • Dissolve the Aniline Substrate (1.0 equiv, typically 5–10 mg) in anhydrous DMF. Concentration should be 50–100 mM.

    • Add DIPEA (3.0 equiv). Note: Anilines are weak nucleophiles; excess base ensures the amine is non-protonated.

  • Activation (If using HaloTag-Acid):

    • Skip this if using HaloTag-NHS Ester.

    • Pre-mix HaloTag-Carboxylic Acid (1.1 equiv) with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for 10 minutes to form the active ester.

  • Conjugation:

    • Add the HaloTag-NHS Ester (or activated acid mixture) dropwise to the Aniline solution.

    • Critical Step: Anilines react slower than aliphatic amines. Heat the reaction to 40–50°C for 4–16 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mass shift corresponding to the HaloTag linker (+ Linker MW - Leaving Group).

  • Quenching:

    • Once starting material is consumed (<5%), dilute with 10% acetonitrile/water (+0.1% TFA).

Protocol B: Functionalizing an Existing Anilide Scaffold

Scenario: The anilide bond is part of the pharmacophore (e.g., Lidocaine) and cannot be modified. You must attach the HaloTag to a "handle" (e.g., a secondary amine, hydroxyl, or carboxyl) elsewhere on the molecule.

Materials:

  • Substrate: Anilide drug with a reactive handle (e.g., -COOH, -NH, -OH).

  • HaloTag Ligand: (Promega P6741).[4]

Step-by-Step Procedure (Carboxyl Handle Example):

  • Activation:

    • Dissolve the Anilide-Acid substrate (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling:

    • Add HaloTag Amine (O4) Ligand (1.1 equiv).

    • Stir at Room Temperature (RT) for 1–2 hours. Note: Aliphatic amines (on the HaloTag ligand) are highly nucleophilic; heating is rarely required.

  • Workup:

    • Evaporate DMF under reduced pressure or dilute directly for HPLC purification.

Part 3: Purification & Characterization

Purification Strategy

HaloTag ligands are hydrophobic (chloroalkane chain). Conjugates often require a gradient optimized for lipophilic compounds.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) or TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA/TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Retention Time: The HaloTag conjugate will typically elute later than the parent drug due to the hexyl-chloride chain.

Data Summary: Quality Control Criteria
ParameterAcceptance CriteriaMethod
Purity > 95%HPLC (254/280 nm)
Identity Mass within ± 1 Da of Calc.LC-MS (ESI+)
Stability No hydrolysis of Chloroalkane1H NMR (Check -CH2-Cl triplet at ~3.5 ppm)
Solubility > 10 mM in DMSOVisual Inspection

Part 4: Functional Validation (The "Self-Validating" System)

A chemically pure probe is useless if it doesn't bind the HaloTag protein. You must validate the chloroalkane reactivity .

Gel Shift Assay (SDS-PAGE)

This assay confirms that your synthetic anilide probe covalently binds to the HaloTag protein.

  • Incubation: Mix purified HaloTag Protein (e.g., 5 µM) with your Synthetic Anilide Probe (10 µM) in PBS. Incubate for 15 mins at RT.

  • Control: HaloTag Protein + DMSO (No probe).

  • Competition (Optional): Pre-incubate with excess free HaloTag ligand (blocker) to prove specificity.

  • Analysis: Run SDS-PAGE.

    • Result: The HaloTag protein is ~33 kDa.[2][3][5][6] If your probe binds, the band may shift slightly (depending on probe size) or, more importantly, if you use a fluorescent secondary step (chase with TMR ligand), the binding pocket will be blocked , preventing fluorescence.

    • Preferred Method:Fluorescent Blockade .

      • Incubate Protein + Anilide Probe (Block).

      • Add HaloTag-TMR Ligand (Chase).

      • Run Gel.

      • Success: Absence of fluorescence in the Anilide Probe lane (Probe occupied the site). Failure: Strong fluorescence (Probe failed to bind).

Part 5: References

  • Promega Corporation. HaloTag® Ligand Building Blocks Technical Manual. Promega.[4][7] Link[4]

  • Lavis, L. D., et al. (2017).[8] Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Methods in Molecular Biology.[8] Link

  • Los, G. V., et al. (2008).[9] HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis.[7][9][10][11][12][13][14][15] ACS Chemical Biology.[9] Link

  • England, C. G., et al. (2015). Detection of Cancer Biomarkers using HaloTag Technology.[5] Promega Connections. Link

  • BenchChem. HaloTag TMR Ligand: Structure, Properties, and Applications. BenchChem Technical Guides. Link

Sources

Application Note: Synthesis and Evaluation of Covalent EGFR Inhibitors Utilizing Chlorohexanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the design, synthesis, and validation of targeted covalent inhibitors (TCIs) for the Epidermal Growth Factor Receptor (EGFR) utilizing a chlorohexanamide warhead. While traditional third-generation EGFR inhibitors (e.g., Osimertinib) utilize acrylamide Michael acceptors to target Cys797, the chlorohexanamide scaffold (


) offers a distinct physicochemical profile. It provides an extended alkyl linker (approx. 7–9 Å) capable of reaching distal cysteines or overcoming steric occlusions in mutant forms (e.g., C797S or T790M). This guide provides a self-validating protocol for synthesizing these probes and confirming their covalent mechanism of action via mass spectrometry.

Introduction: The Case for Distal Alkylating Warheads

The clinical success of covalent EGFR inhibitors relies on the nucleophilic attack of a cysteine residue (Cys797) on an electrophilic "warhead" attached to the inhibitor core.

  • Standard Approach: Acrylamides (Michael acceptors). These are rigid and require precise alignment with the target cysteine.

  • The Chlorohexanamide Advantage: This moiety combines a flexible hexyl linker with a terminal alkyl chloride.

    • Reach: The 6-carbon chain allows the inhibitor to probe for cysteines located further from the ATP-binding pocket (distal cysteines) or accommodate structural rearrangements in mutant kinases.

    • Reactivity Profile: Unlike the rapid reversible/irreversible nature of Michael acceptors, alkyl chlorides react via an

      
       mechanism. This requires a specific trajectory and proximity, potentially reducing off-target reactivity with transient thiols (e.g., Glutathione).
      
Target Interaction Model

The following diagram illustrates the logical flow of designing a covalent inhibitor for a distal cysteine target.

EGFR_Design_Logic Target EGFR Kinase Domain (Mutant T790M/C797S) Challenge Steric Occlusion or Mutation of Proximal Cys797 Target->Challenge Solution Scaffold Extension Strategy Challenge->Solution Requires longer reach Warhead Chlorohexanamide Warhead (Cl-(CH2)5-CONH-) Solution->Warhead Selects flexible linker Mechanism SN2 Nucleophilic Attack (Irreversible Alkylation) Warhead->Mechanism Positions Cl near distal Cys Outcome Stable Covalent Adduct (Inhibition) Mechanism->Outcome

Figure 1: Logic flow for selecting extended alkyl halide warheads when proximal cysteine targeting is compromised.

Chemical Synthesis Protocol

This protocol describes the coupling of a 6-chlorohexanoyl moiety to a 4-anilinoquinazoline core (a standard EGFR pharmacophore).

Materials Required[1][2][3][4][5][6][7][8][9]
  • Core Scaffold:

    
    -(3-aminophenyl)-7-methoxyquinazolin-4-amine (or similar aniline-bearing core).
    
  • Reagent: 6-Chlorohexanoyl chloride (CAS: 19347-73-0) OR 6-Chlorohexanoic acid + HATU.

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Purification: Silica gel flash chromatography.

Step-by-Step Synthesis
Step 1: Preparation of the Reaction Mixture
  • Dissolve 1.0 equivalent (e.g., 0.5 mmol) of the amine-bearing Quinazoline Core in 5 mL of anhydrous DCM.

    • Note: If the core is insoluble in DCM, use minimal DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add 3.0 equivalents of DIPEA (1.5 mmol) to scavenge the HCl generated.

Step 2: Warhead Installation (Acylation)[1]
  • Add 1.2 equivalents (0.6 mmol) of 6-chlorohexanoyl chloride dropwise to the stirring solution.

    • Critical: Add slowly to prevent bis-acylation if other nucleophiles are present.

  • Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot (polar) should disappear, replaced by a less polar amide product.

Step 3: Workup and Purification
  • Quench: Add 5 mL of saturated

    
     solution to quench unreacted acid chloride.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Chromatography: Purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
  • Yield: Typical yields for this amide coupling are 75–85%.

Synthesis Workflow Diagram

Synthesis_Workflow Start Amine Core (Quinazoline) Reaction Acylation (DIPEA, DCM, 0°C) Start->Reaction Reagent 6-Chlorohexanoyl Chloride Reagent->Reaction Workup Quench & Extract Reaction->Workup Product Chlorohexanamide Inhibitor Workup->Product

Figure 2: Synthetic route for installing the chlorohexanamide warhead.

Biological Validation & Protocols

Trustworthiness in covalent inhibitor development comes from proving the bond is actually covalent. The following "Self-Validating" protocols are required.

Protocol A: Intact Protein Mass Shift Assay (Gold Standard)

This assay confirms that the inhibitor modifies the kinase enzyme irreversibly, resulting in a permanent mass increase.

Concept:



(Note: For alkyl chlorides, the leaving group is Cl, so the mass added is the inhibitor minus the mass of Cl + H, effectively adding the hexanamide chain).

Procedure:

  • Incubation: Incubate Recombinant EGFR kinase domain (1

    
    M) with the Chlorohexanamide Inhibitor (10 
    
    
    
    M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
    
    
    ) for 60 minutes at RT.
    • Control: Incubate EGFR with DMSO only.

  • Desalting: Rapidly desalt the sample using a C4 ZipTip or spin column to remove non-covalently bound inhibitor.

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the protein charge envelope.

  • Criteria for Success: You must observe a mass shift corresponding exactly to the adduct.

Data Interpretation Table:

ComponentTheoretical Mass (Da)Observed Mass (Da)Result
EGFR (WT) 36,50036,502Reference
Inhibitor (R-Cl) 450.5--
EGFR + Inhibitor 36,915*36,916Confirmed Covalent

*Calculated as: Protein + Inhibitor - HCl (36.5 Da).

Protocol B: Washout IC50 Assay (Reversibility Check)

To prove the inhibitor is not just a tight non-covalent binder.

  • Seed Cells: A431 or H1975 cells in 96-well plates.

  • Treat: Add inhibitor at

    
     for 1 hour.
    
  • Wash: Remove medium. Wash cells

    
     with warm PBS to remove free inhibitor.
    
  • Recovery: Add fresh medium (compound-free) and incubate for 24–48 hours.

  • Readout: Measure viability (CellTiter-Glo).

  • Result: Covalent inhibitors will sustain inhibition (low viability) despite washout. Reversible inhibitors will allow cells to recover.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Mass Shift observed Warhead unreactive or steric clash.Increase incubation time to 4 hours (SN2 is slower than Michael addition). Check pH (Cysteine requires deprotonation, pH > 7.5 helps).
Multiple Mass Shifts Non-specific alkylation.The hexyl chain is too flexible. Reduce concentration or switch to a shorter linker (chlorobutanamide).
Low Synthetic Yield Hydrolysis of Acid Chloride.Ensure DCM is anhydrous. Use fresh 6-chlorohexanoyl chloride or switch to HATU coupling with the acid.

References

  • Covalent Inhibitor Design Principles

    • Singh, J., et al. "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery (2011).

    • Context: Foundational text on warhead reactivity and design.
  • Mass Shift Assays for Kinase Inhibitors

    • Nijhuis, A., et al. "SMaSh: A Streptavidin Mass Shift Assay for Rapidly Quantifying Target Occupancy by Irreversible Inhibitors." Biochemistry (2021).[4]

    • Context: Protocols for validating covalent occupancy.[4][5][6]

  • EGFR C797S and Covalent Resistance

    • Ercan, D., et al. "EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors." Clinical Cancer Research (2015).[7]

    • Context: Explains the necessity of targeting distal cysteines or using alternative warheads when C797 is mut
  • Alkyl Chloride Warhead Chemistry

    • Wei, D., et al. "Potency and Selectivity of Covalent Inhibitors." Journal of Medicinal Chemistry.
    • Context: Discusses the reactivity profiles of haloalkanamides vs. acrylamides.

Sources

Methods for crystallizing N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, a compound of interest for professionals in pharmaceutical and chemical research. The document outlines the foundational principles of crystallization, offers systematic methodologies for solvent selection, and presents detailed protocols for cooling, anti-solvent, and solvent evaporation crystallization. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers aiming to achieve high purity, optimal crystal habit, and consistent polymorphic form in their drug development and chemical synthesis workflows.

Introduction: The Critical Role of Crystallization

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is a substituted aromatic amide, a class of compounds frequently investigated as active pharmaceutical ingredients (APIs) or key intermediates in their synthesis. For such molecules, the solid-state properties are as crucial as the molecular structure itself. Crystallization is the most widely employed process for the final purification and particle engineering of APIs.[1] A well-controlled crystallization process is paramount as it dictates several critical attributes of the final product, including:

  • Chemical Purity: Crystallization is a highly effective method for removing impurities, which is essential for the safety and efficacy of pharmaceutical products.[2][3]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can significantly impact its physicochemical properties such as solubility, dissolution rate, and stability.[1] Controlling crystallization ensures the formation of the desired, most stable polymorph.

  • Crystal Habit and Particle Size: These physical characteristics influence bulk properties like flowability, compressibility, and dissolution performance, which are critical for downstream processing and formulation into a final dosage form.[1]

This guide provides a systematic approach to developing a robust crystallization process for N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, grounded in established scientific principles.

Physicochemical Profile and Solubility Considerations

A thorough understanding of the physicochemical properties of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is the foundation for developing a successful crystallization strategy.

PropertyValue / Expected BehaviorRationale & Significance
Molecular Formula C₁₂H₁₄Cl₂FNOAs provided by chemical databases.[4]
Molecular Weight 278.15 g/mol As provided by chemical databases.[4]
Structure Aromatic amide with a halogenated phenyl ring and an aliphatic chlorohexanamide side chain.The amide group can participate in hydrogen bonding, while the aromatic ring and alkyl chain contribute to van der Waals interactions. The polar C-Cl, C-F, and C=O bonds introduce dipole-dipole interactions.[5]
Expected Solubility Predicted to have moderate to good solubility in polar aprotic and some polar protic organic solvents. Low solubility is expected in non-polar solvents and water.The "like dissolves like" principle suggests that solvents capable of hydrogen bonding and dipole-dipole interactions will be effective.[5] Aromatic amides often crystallize well from solvents like ethanol, acetone, or acetonitrile.[6] Experimental verification is essential.
The Cornerstone: Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[7][8] An ideal solvent should exhibit:

  • High solubility at elevated temperatures and low solubility at room or sub-ambient temperatures . This temperature-dependent solubility gradient is the driving force for cooling crystallization.[2][8]

  • Inertness: The solvent should not react with the compound.

  • Appropriate Boiling Point: A boiling point high enough to provide a sufficient solubility range, but low enough to be easily removed during drying.[8]

  • Safety Profile: Low toxicity and flammability are preferred.

The following table provides a starting point for solvent screening based on the structural characteristics of the target molecule.

Solvent ClassExample SolventsRationale for Screening
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the amide group. Often show a steep solubility curve with temperature.[6][9]
Ketones (Polar Aprotic) Acetone, Methyl Ethyl Ketone (MEK)Good dipole-dipole interactions with the polar functional groups of the molecule.[6]
Esters (Polar Aprotic) Ethyl AcetateA common recrystallization solvent with moderate polarity.
Nitriles (Polar Aprotic) AcetonitrileOften yields high-quality crystals for amides and is relatively easy to remove.[6]
Ethers Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)MTBE can be an effective anti-solvent when the compound is dissolved in a more polar solvent.[9]
Hydrocarbons (Non-polar) Heptane, TolueneLikely to be poor solvents, making them excellent candidates as anti-solvents.[10]

Methodologies and Protocols for Crystallization

The selection of a crystallization method depends on the solubility profile of the compound and the desired outcome. The primary goal is to create a supersaturated solution from which the pure compound will selectively crystallize upon changing conditions.

Decision Workflow for Crystallization Method Selection cluster_0 Initial Assessment cluster_1 Method Selection Start Determine Solubility Profile in Various Solvents Solubility_Check Is there a solvent with high solubility at high temp and low solubility at low temp? Start->Solubility_Check Cooling Cooling Crystallization Solubility_Check->Cooling  Yes Antisolvent_Check Is there a solvent pair (one good solvent, one poor solvent/anti-solvent)? Solubility_Check->Antisolvent_Check  No Antisolvent Anti-Solvent Crystallization Antisolvent_Check->Antisolvent  Yes Evaporation_Check Is the compound highly soluble in all tested volatile solvents? Antisolvent_Check->Evaporation_Check  No Evaporation Evaporation Crystallization Evaporation_Check->Evaporation  Yes Re_evaluate Re-evaluate Solvents or Consider Complex Methods (e.g., Slurry, Melt) Evaporation_Check->Re_evaluate  No

Caption: Decision workflow for selecting an appropriate crystallization method.

Method 1: Cooling Crystallization

This is the most common and often preferred method, relying on the principle that the solubility of most solids increases with temperature.[3] A nearly saturated solution is prepared at an elevated temperature and then cooled, leading to supersaturation and subsequent crystal formation.

Protocol: Cooling Crystallization

  • Solvent Selection & Dissolution:

    • Place a known mass of crude N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide into an appropriately sized flask.

    • Add a small volume of the chosen solvent (e.g., isopropanol).

    • Heat the mixture to near the solvent's boiling point with continuous stirring.

    • Continue adding the solvent portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent ensures that the solution will be saturated upon cooling, maximizing yield.[7]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. Causality: This step prevents impurities from being incorporated into the crystal lattice or acting as unwanted nucleation sites.

  • Cooling & Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals by allowing molecules to orient themselves correctly onto the growing crystal lattice. Rapid cooling can trap impurities and lead to small, impure crystals.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of the cold recrystallization solvent. Causality: Washing with cold solvent removes any residual soluble impurities adhering to the crystal surfaces without significantly dissolving the desired product.[7]

  • Drying:

    • Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point to remove any residual solvent.

Method 2: Anti-Solvent Crystallization

This technique is employed when the compound's solubility is not sufficiently temperature-dependent or when it is too soluble in all suitable solvents even at low temperatures. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation.[1][8]

Workflow for Anti-Solvent Crystallization Start Dissolve Compound in Minimum Volume of 'Good' Solvent (e.g., Acetone) Add_Antisolvent Slowly Add 'Poor' Anti-Solvent (e.g., Heptane) with Stirring Start->Add_Antisolvent Observe Observe for Cloudiness (Onset of Nucleation) Add_Antisolvent->Observe Age Allow Mixture to Age for Crystal Growth Observe->Age Cloud point reached Isolate Isolate Crystals via Vacuum Filtration Age->Isolate Wash Wash with Solvent/Anti-Solvent Mixture or Pure Anti-Solvent Isolate->Wash Dry Dry Crystals Under Vacuum Wash->Dry

Caption: Step-by-step workflow for the anti-solvent crystallization method.

Protocol: Anti-Solvent Crystallization

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition:

    • Slowly add a "poor," miscible anti-solvent (e.g., heptane or water) to the stirred solution.

    • Continue adding the anti-solvent dropwise until the solution becomes persistently turbid (cloudy). This indicates the point of supersaturation. Causality: Slow addition prevents localized high supersaturation, which can lead to "oiling out" or amorphous precipitation instead of crystalline solid formation.[1]

  • Crystallization and Maturation:

    • If necessary, add a few extra drops of the "good" solvent to redissolve the slight precipitate and then allow the solution to stand undisturbed.

    • Allow the mixture to stand for a period to allow for crystal growth and maturation. The process can be aided by gentle cooling.

  • Isolation, Washing, and Drying:

    • Follow steps 4 and 5 from the Cooling Crystallization protocol. The wash solvent should be a mixture of the solvent and anti-solvent, or the pure anti-solvent.

Method 3: Solvent Evaporation

This method is suitable for small-scale crystallization or for compounds that are highly soluble in volatile solvents. The principle is to slowly increase the concentration of the solute by evaporating the solvent, leading to supersaturation and crystallization.

Protocol: Solvent Evaporation

  • Dissolution:

    • Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to form a clear, but not overly dilute, solution.

  • Evaporation:

    • Loosely cover the container (e.g., with perforated parafilm) to slow the rate of evaporation and prevent contamination from dust.

    • Allow the solvent to evaporate slowly and undisturbed at room temperature. Causality: A slow evaporation rate is crucial for the growth of well-defined crystals.

  • Isolation:

    • Once a suitable amount of crystals has formed and the mother liquor is decanted or filtered off, the crystals can be collected. This method is often used for preparing high-quality single crystals for X-ray diffraction analysis.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of the pure compound.[1] 3. Cool the solution further in an ice or dry ice bath. 4. Reduce the volume of the solvent by evaporation and re-cool.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; solution is too concentrated.1. Re-heat the solution to dissolve the oil. 2. Add more solvent to decrease the concentration. 3. Allow the solution to cool much more slowly. 4. Ensure the dissolution temperature is below the compound's melting point.
Poor Yield Too much solvent was used; cooling was not sufficient; premature filtration.1. Evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals. 2. Ensure the solution is cooled to the lowest practical temperature before filtration.
Colored Crystals Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use sparingly as it can adsorb the desired compound.[3]

Conclusion

The crystallization of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is a critical purification step that requires a systematic and well-reasoned approach. By carefully selecting a solvent system and controlling key process parameters such as cooling rate and supersaturation, researchers can consistently obtain a product with high purity and the desired solid-state characteristics. The protocols provided herein for cooling, anti-solvent, and evaporation crystallization offer robust starting points for process development. It is imperative to complement these methodologies with appropriate analytical techniques (e.g., HPLC for purity, DSC for melting point and polymorphism, and microscopy for crystal habit) to fully characterize the final crystalline product.

References

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEquA3HU8yOQS1ynWYuPYKNmEoNiGL0d49CYf4gKKZkkx9yGabW7cLnn-hqHof3vs6F_8ES6xo75zHDDl4qCCMZdygp-eU5uho7JF-wsJ9PyxUR-zSt1D1xPGhZ9OQNaXY-msB_KQk8l10TWPI81dd9XmC7NhmzUCVVJSp0e584h43FKKB-eco=]
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [URL: https://www.researchgate.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [URL: https://typeset.io/papers/recrystallization-of-active-pharmaceutical-ingredients-3o4klyn2]
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [URL: https://praxilabs.com/blog/recrystallization-definition-principle-purpose-and-steps/]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [URL: https://www.mt.
  • PMC. Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4862029/]
  • ResearchGate. What is the best technique for amide purification?. [URL: https://www.researchgate.
  • SynQuest Laboratories. N1-(3-Chloro-4-fluorophenyl)-6-chlorohexanamide. [URL: https://www.synquestlabs.com/product/4648-7-44]
  • University of York. (2016, August). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [URL: https://etheses.whiterose.ac.uk/14498/1/LLedingham_PhDThesis_August2016.pdf]
  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [URL: https://www.researchgate.
  • NIH PubChem. 3-Chloro-4-fluorohexane. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12545925]
  • Google Patents. Oxidation and crystallization process for aromatic carboxylic acid production. [URL: https://patents.google.
  • NIH PubChem. N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10640649]
  • Systematic Reviews in Pharmacy. (2018, January 15). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. [URL: https://www.sysrevpharm.
  • Google Patents. Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). [URL: https://patents.google.
  • Cheméo. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. [URL: https://www.chemeo.com/cid/43-348-7/m-Chloroaniline]
  • mzCloud. (2016, September 13). N1 3 Chloro 4 fluorophenyl 4 fluoro 3 5 dimethylbenzene 1 sulfonamide. [URL: https://www.mzcloud.org/compound/Reference/5601]
  • Benchchem. A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. [URL: https://www.benchchem.com/blog/a-comprehensive-technical-guide-to-the-solubility-of-3-chloro-4-fluoroaniline-in-organic-solvents]
  • PMC. N-(3-Chloro-4-fluorophenyl)acetamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254336/]
  • Benchchem. A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. [URL: https://www.benchchem.
  • MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [URL: https://www.mdpi.com/1422-8599/2024/1/2501]
  • Molbase. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. [URL: https://www.molbase.com/synthesis/179552-75-1-en.html]
  • PMC. 3,6-Dichloro-N-(4-fluorophenyl)picolinamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960410/]
  • NIH PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2805068]
  • Google Patents. Preparation method of 3-chloro-4-fluoroaniline. [URL: https://patents.google.

Sources

Solvent selection for alkylation reactions with chlorohexanamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategy for Intermolecular Alkylation using 6-Chlorohexanamide

Executive Summary

This guide provides a technical framework for selecting solvent systems in alkylation reactions where 6-chlorohexanamide serves as the electrophilic alkylating agent. The primary challenge in this transformation is the competition between the desired intermolecular


 substitution and the thermodynamically favorable intramolecular cyclization to form 

-caprolactam
.

This protocol prioritizes Acetonitrile (MeCN) and 2-Methyltetrahydrofuran (2-MeTHF) as superior alternatives to traditional dipolar aprotic solvents (DMF/DMAc), aligning with ICH Q3C (R8) guidelines while maintaining high reaction kinetic profiles.

Mechanistic Drivers & Solvent Criticality

To select the correct solvent, one must understand the competing pathways. 6-Chlorohexanamide contains both a leaving group (chloride) and an internal nucleophile (amide nitrogen).

The Competing Pathways
  • Pathway A (Desired): Intermolecular

    
     attack by an external nucleophile (Nu⁻) displaces the chloride.
    
  • Pathway B (Undesired): Intramolecular attack by the amide nitrogen forms the 7-membered lactam ring (

    
    -caprolactam), releasing HCl.
    

Critical Insight: Pathway B (Cyclization) is unimolecular and favored by high dilution (Ruggli-Ziegler principle). Pathway A (Alkylation) is bimolecular and favored by high concentration . Therefore, unlike many standard alkylations, solvent volume must be minimized to suppress lactam formation.

ReactionPathways Start 6-Chlorohexanamide + Nucleophile (Nu) TS_A Transition State A (Bimolecular) Start->TS_A High Conc. Polar Aprotic TS_B Transition State B (Unimolecular) Start->TS_B High Dilution Heat Product Desired Product (Nu-C6-Amide) TS_A->Product Lactam Impurity: ε-Caprolactam TS_B->Lactam

Figure 1: Kinetic competition between intermolecular alkylation and intramolecular cyclization.

Solvent Selection Matrix

Historical protocols utilize DMF or DMSO due to their high dielectric constants, which solvate cations (e.g.,


, 

) and leave the nucleophilic anion "naked" and reactive. However, modern drug development requires phasing out these solvents due to reprotoxicity and workup difficulties (high boiling points).
Comparative Solvent Data
SolventDielectric Const. (

)
Boiling Point (°C)Green Score (Pfizer/GSK)Suitability for Chlorohexanamide
DMF 36.7153Red (Hazardous) High reactivity, but difficult removal. Promotes lactam if dilute.
DMSO 46.7189Yellow (Use w/ care) Excellent kinetics. Oxidative risks. Hard to remove.
Acetonitrile (MeCN) 37.582Green/Usable Recommended. Good polarity, easy workup, moderate boiling point.
Acetone 20.756Green Good for Finkelstein conditions (w/ NaI). Too volatile for slow reactions.
2-MeTHF 6.9780Green (Preferred) Biogenic. Low polarity requires Phase Transfer Catalyst (PTC).
Toluene 2.38110Green Poor solubility for salts. Requires PTC (e.g., TBAB).

Recommendation:

  • Primary Choice: Acetonitrile . It offers a dielectric constant comparable to DMF, ensuring high

    
     rates, but is Class 2 (lower toxicity) and easily removed.
    
  • Green Alternative: 2-MeTHF .[1] Requires the addition of a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) to facilitate the reaction of the inorganic base/nucleophile with the organic chloride.

Optimized Experimental Protocols

Protocol A: Standard High-Throughput Method (Acetonitrile)

Best for: Phenols, Thiols, and Secondary Amines.

Reagents:

  • Nucleophile (1.0 equiv)

  • 6-Chlorohexanamide (1.1 equiv)[2]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI, 0.1 equiv) - Crucial for Finkelstein exchange (Cl

    
     I).
    
  • Solvent: Acetonitrile (Anhydrous).

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with the Nucleophile and

    
    .
    
  • Solvent Addition: Add Acetonitrile. CRITICAL: Maintain a concentration of 0.5 M to 1.0 M relative to the nucleophile. Do not dilute further (suppresses cyclization).

  • Activation: Add KI (10 mol%). Stir at room temperature for 10 minutes.

  • Addition: Add 6-Chlorohexanamide as a solid or highly concentrated solution.

  • Reflux: Heat to 60–80°C. Monitor by HPLC/UPLC.

    • Note: The in-situ generation of 6-iodohexanamide accelerates the reaction significantly.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water. The product remains in the organic layer; unreacted amide and caprolactam (trace) may partition partially to water depending on pH.

Protocol B: "Green" Phase Transfer Method (2-MeTHF)

Best for: Scale-up and GMP environments.

Reagents:

  • Nucleophile (1.0 equiv)

  • 6-Chlorohexanamide (1.2 equiv)

  • Base: Sodium Hydroxide (30% aq. solution) or solid KOH.

  • Catalyst: Tetrabutylammonium Bromide (TBAB, 5 mol%).

  • Solvent: 2-MeTHF.

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the nucleophile and 6-chlorohexanamide in 2-MeTHF (Concentration > 0.8 M).

  • Catalyst: Add TBAB.

  • Base Initiation: Add the aqueous base dropwise under vigorous stirring.

  • Temperature: Heat to 75°C. The reaction occurs at the interface or via ion-pair extraction.

  • Separation: The biphasic nature allows for easy separation. Remove the aqueous layer (waste). Wash the organic layer with brine.

Decision Logic for Process Development

Use the following logic flow to determine the optimal conditions for your specific nucleophile.

SolventDecisionTree Start Select Nucleophile CheckSol Is Nucleophile soluble in MeCN? Start->CheckSol MeCN_Route Use Protocol A (MeCN + K2CO3 + KI) CheckSol->MeCN_Route Yes CheckGreen Strict Green Requirements? CheckSol->CheckGreen No MeTHF_Route Use Protocol B (2-MeTHF + PTC) CheckGreen->MeTHF_Route Yes DMF_Route Use DMF/NMP (Last Resort) CheckGreen->DMF_Route No

Figure 2: Decision tree for solvent selection based on solubility and sustainability constraints.

Troubleshooting & Critical Parameters

  • Issue: High Caprolactam Impurity.

    • Cause: Reaction concentration too low (< 0.2 M) or temperature too high (> 100°C).

    • Fix: Increase concentration to > 0.8 M. Lower temperature and add 0.2 equiv KI to boost rate at lower temp.

  • Issue: Stalled Reaction.

    • Cause: Chloride leaving group is poor.

    • Fix: Ensure KI is fresh. The Finkelstein reaction (Cl replaced by I) is faster in Acetone or MeCN than in Toluene.

  • Issue: Hydrolysis of Amide.

    • Cause: Wet solvent + strong base.

    • Fix: Use anhydrous solvents. Switch from Hydroxide bases to Carbonate bases (

      
       or 
      
      
      
      ).

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[3] Green Chem., 2008, 10 , 31-36.[3] Link

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011, 13 , 854-862. Link

  • Mechanism of Lactamization: Ruggli, P. "Die Verdünnungsprinzip bei der Cyclisierung." Justus Liebigs Annalen der Chemie, 1912, 392, 92.
  • Finkelstein Reaction in Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. Section 10-44.

  • Green Alternatives to DMF: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustain.[4][5] Chem. Process., 2016, 4 , 7. Link

Sources

Troubleshooting & Optimization

Improving yield of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of N-(3-chloro-4-fluorophenyl)-6-chlorohexanamide Synthesis Ticket ID: #SYN-AF-006-HEX Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield issues with the synthesis of N-(3-chloro-4-fluorophenyl)-6-chlorohexanamide . This reaction involves coupling a highly electron-deficient aniline (3-chloro-4-fluoroaniline) with an alkyl-halide functionalized acylating agent (6-chlorohexanoyl chloride).

The core chemical challenge is a "mismatch" in reactivity:

  • The Nucleophile: The aniline is deactivated by the electron-withdrawing chlorine and fluorine atoms, making it sluggish.

  • The Electrophile: While the acid chloride is reactive, the "6-chloro" tail is susceptible to side reactions (elimination or substitution) if forcing conditions (high heat/strong base) are used to overcome the aniline's sluggishness.

This guide provides a self-validating protocol to maximize yield while preserving the alkyl chloride tail.

Part 1: The Optimized Protocol (The "DMAP Turbo" Method)

Do not rely on standard Schotten-Baumann conditions (aqueous base) for this specific aniline; the reaction will likely stall. We recommend an anhydrous organic base approach with nucleophilic catalysis.

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Chloro-4-fluoroaniline Limiting Reagent1.0Must be dry/free of water.
6-Chlorohexanoyl chloride Electrophile1.2Excess ensures conversion.
Triethylamine (TEA) HCl Scavenger1.5Or DIPEA. Neutralizes HCl byproduct.
DMAP Critical Catalyst 0.1The Yield Driver. Forms active amide.
Dichloromethane (DCM) Solvent[0.2 M]High solubility, easy workup.
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of 3-chloro-4-fluoroaniline and 1.5 eq of TEA in dry DCM under Nitrogen/Argon. Add 0.1 eq of DMAP.

  • Addition (0°C): Cool the solution to 0°C. Add 1.2 eq of 6-chlorohexanoyl chloride dropwise.

    • Why? Controls the exotherm and prevents the "6-chloro" tail from undergoing elimination to a hexenamide impurity.

  • The "Push" (RT to Reflux): Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS after 2 hours.

    • Checkpoint: If >10% starting aniline remains, heat to mild reflux (40°C) for 1 hour. The DMAP catalyst usually renders high heat unnecessary.

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 mins to hydrolyze excess acid chloride.

Part 2: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see starting aniline on the TLC. Why?

Diagnosis: The aniline is too electron-poor to attack the acid chloride directly at a sufficient rate before the acid chloride hydrolyzes (from trace moisture) or degrades. Solution: You likely omitted the DMAP (4-Dimethylaminopyridine) .

  • Mechanism: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt. This intermediate is far more electrophilic than the acid chloride and rapidly transfers the acyl group to the sluggish aniline.

Q2: I see a new impurity with Mass M-36 (Loss of HCl).

Diagnosis: You have formed N-(3-chloro-4-fluorophenyl)hex-5-enamide .

  • Cause: Elimination of the alkyl chloride tail. This happens if you used a strong base (like NaOH/KOH) or heated the reaction above 60°C.

  • Fix: Switch to non-nucleophilic organic bases (DIPEA or TEA) and keep the temperature below 40°C.

Q3: The product is "oiling out" during workup and is hard to crystallize.

Diagnosis: This amide is lipophilic but has a "greasy" hexyl chain, often leading to oils. Purification Protocol:

  • After washing the DCM layer with dilute HCl (1N) to remove DMAP/TEA, dry over MgSO₄.

  • Concentrate to a thick oil.

  • Trituration: Add cold Hexanes or Heptane with vigorous stirring. The oil should solidify into an off-white solid.

  • If it remains an oil, use a silica plug (Eluent: 10% EtOAc in Hexanes) to remove polar impurities, then re-triturate.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the competition between the desired pathway and the hydrolysis pitfall.

ReactionPathway AcidCl 6-Chlorohexanoyl Chloride Intermediate N-Acylpyridinium Salt (Active) AcidCl->Intermediate + DMAP (Fast) Hydrolysis Hydrolyzed Acid (Impurity) AcidCl->Hydrolysis + Water (Slow w/o DMAP) DMAP DMAP (Catalyst) Intermediate->DMAP Regenerated Product Target Amide (High Yield) Intermediate->Product + Aniline (Transfer) Aniline 3-Cl-4-F-Aniline (Poor Nucleophile) Water Trace Water

Caption: Figure 1. The DMAP catalytic cycle activates the acid chloride, allowing the weak aniline nucleophile to react faster than competing hydrolysis pathways.

Part 4: Workup Decision Tree

Use this logic flow to determine the correct isolation strategy based on your crude mixture's behavior.

WorkupLogic Start Reaction Complete (TLC Check) Quench Quench w/ NaHCO3 Separate Org. Layer Start->Quench Wash Wash w/ 1N HCl (Removes TEA/DMAP) Quench->Wash Dry Dry & Concentrate Wash->Dry StateCheck State of Crude? Dry->StateCheck Solid Solid Residue StateCheck->Solid Crystalline Oil Sticky Oil StateCheck->Oil Amorphous Recryst Recrystallize: EtOH/Water or iPrOH Solid->Recryst Triturate Triturate: Cold Hexanes/Heptane Oil->Triturate Success Pure Product Recryst->Success Triturate->Success

Caption: Figure 2. Isolation strategy. Note that the "sticky oil" outcome is common with chloro-alkyl chains and requires trituration with non-polar solvents.

References

  • Boehringer Ingelheim International GmbH. (2003). Quinazoline derivatives, pharmaceutical compositions containing them, and their use for the treatment of tumoral diseases. (Patent WO2003094921A2). Google Patents.
  • Li, D., et al. (2016). Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine.[1][2] Atlantis Press.[2] [Link]

    • Context: Discusses optimization of the aniline coupling steps, highlighting the need for controlled conditions to improve yields with this electron-deficient amine.
  • Context: General handling, stability, and reactivity d

Sources

Technical Support Center: 6-Chlorohexanoyl Chloride Acylation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 6-Chlorohexanoyl Chloride Acylation Document ID: TSC-2024-CHX-01 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Status: Active / Validated

Executive Technical Summary

The Core Challenge: 6-Chlorohexanoyl chloride (CAS: 19347-73-0) is a bifunctional electrophile containing a highly reactive acyl chloride and a moderately reactive alkyl chloride. The primary objective in acylation is chemoselectivity : activating the acyl chloride for Friedel-Crafts acylation while suppressing the alkyl chloride to prevent intramolecular cyclization (forming benzosuberone derivatives) or intermolecular alkylation (dimerization/polymerization).

This guide provides the operational parameters required to maintain this selectivity window, ensuring high yields of the linear


-chloro ketone.

Critical Process Parameters (CPP) & Mechanism

To troubleshoot effectively, one must understand the competing pathways. The reaction is governed by the difference in activation energy between the acyl chloride (


) and the alkyl chloride (

).
Reaction Pathway Diagram

The following diagram illustrates the divergence between the desired linear acylation and the undesired alkylation/cyclization pathways.

ReactionPathways cluster_legend Pathway Key Start Start: Ar-H + Cl-CO-(CH2)5-Cl Complex Acylium Complex [Ar-H ... R-C+=O] Start->Complex AlCl3 (1.1 eq) < 5°C Linear TARGET PRODUCT 6-Chlorohexanophenone (Linear Acylation) Complex->Linear Kinetic Control 0-20°C Cyclic SIDE PRODUCT Benzosuberone Derivative (Intramolecular Alkylation) Linear->Cyclic Thermodynamic Control >40°C or Excess AlCl3 Dimer SIDE PRODUCT Dimer/Polymer (Intermolecular Alkylation) Linear->Dimer High Conc. High Temp key1 Green: Desired Path key2 Red: Side Reactions

Figure 1: Mechanistic divergence. High temperatures or prolonged reaction times promote the reaction of the distal alkyl chloride, leading to ring closure (7-membered ring) or polymerization.

Troubleshooting Guides (Q&A Format)

Issue Category A: Impurity Profile & Side Reactions

Q1: I am observing a significant impurity at M-36 (HCl loss) in my LC-MS. What is it?

  • Diagnosis: This is likely the intramolecular cyclization product . The linear 6-chlorohexanophenone product has undergone a secondary Friedel-Crafts alkylation where the terminal alkyl chloride attacked the aromatic ring (ortho position), releasing HCl and forming a 7-membered ring (benzosuberone derivative).

  • Root Cause:

    • Temperature too high: The reaction exceeded 25°C, providing enough energy for the alkyl chloride to react.

    • Reaction time too long: The mixture was left stirring overnight without quenching.

    • Lewis Acid Excess: Using >1.5 equivalents of

      
       increases the Lewis acidity of the medium, activating the alkyl chloride.
      
  • Solution:

    • Maintain reaction temperature between

      
       and 
      
      
      
      .
    • Quench the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC).

    • Reduce

      
       loading to 1.05–1.1 equivalents relative to the acid chloride.
      

Q2: The reaction mixture has turned into an intractable black tar/solid. Why?

  • Diagnosis: Uncontrolled polymerization (Friedel-Crafts "resinification").

  • Root Cause: Intermolecular alkylation. The alkyl chloride of one product molecule attacked the aromatic ring of another, creating oligomers. This is common with electron-rich substrates (e.g., anisole, xylene).

  • Solution:

    • Dilution: Increase solvent volume (DCM or 1,2-dichloroethane) to 10–15 volumes relative to the substrate. High dilution favors intramolecular reaction (if any) over intermolecular polymerization.

    • Reverse Addition: Do not add the aromatic substrate to the Lewis Acid/Acid Chloride complex. Instead, add the Lewis Acid slowly to a pre-cooled solution of the aromatic substrate and acid chloride. This keeps the catalyst concentration low relative to the substrate initially.

Issue Category B: Low Yield & Hydrolysis

Q3: I see a large peak corresponding to 6-chlorohexanoic acid. Is the reagent bad?

  • Diagnosis: Hydrolysis of the acid chloride.

  • Root Cause: Moisture ingress. 6-chlorohexanoyl chloride is highly hygroscopic and hydrolyzes rapidly to the carboxylic acid, which is unreactive in Friedel-Crafts conditions (without activation).

  • Solution:

    • Reagent Check: Run a quick IR. A broad -OH stretch at 3000-3400

      
       indicates hydrolysis. The carbonyl peak should be sharp at ~1800 
      
      
      
      (acid chloride), not ~1710
      
      
      (acid).
    • Protocol: Flame-dry all glassware. Use a nitrogen sweep. If the reagent is old, reflux it with Thionyl Chloride (

      
      ) for 1 hour and distill to regenerate the acid chloride before use.
      

Validated Experimental Protocol (SOP)

Standard Operating Procedure for the acylation of Benzene (Model Substrate).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Aromatic Substrate 1.0 - 5.0NucleophileUse excess if substrate is cheap (e.g., benzene) to act as co-solvent and minimize dimerization.
6-Chlorohexanoyl Chloride 1.0ElectrophileLimiting reagent.
Aluminum Chloride (

)
1.1 - 1.2CatalystDo not exceed 1.2 eq. Excess promotes cyclization.
Dichloromethane (DCM) 10 VolSolventAnhydrous (<50 ppm

).
Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, nitrogen inlet, pressure-equalizing addition funnel, and a thermometer. Flame dry under vacuum; backfill with

    
    .
    
  • Catalyst Slurry: Charge

    
     (1.1 eq) and anhydrous DCM (5 Vol). Cool to 0–5°C  using an ice/water bath.
    
  • Acyl Chloride Addition: Dissolve 6-chlorohexanoyl chloride (1.0 eq) in DCM (2 Vol). Add this solution dropwise to the

    
     slurry over 30 minutes.
    
    • Observation: The slurry will likely clear or change color as the acylium complex forms.

    • Control: Keep internal temp < 10°C.

  • Substrate Addition: Add the aromatic substrate (1.0–1.2 eq dissolved in 3 Vol DCM) dropwise over 45 minutes.

    • Note: If the substrate is a liquid (e.g., Benzene), it can be used as the solvent, but for valuable substrates, use the stoichiometry above.

  • Reaction Phase: Stir at 0–5°C for 1 hour, then allow to warm slowly to 20°C (Room Temp) .

    • Monitor: Check HPLC/TLC at 2 hours. Do not heat to reflux.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of ice (50g) and concentrated HCl (5 mL).

    • Why HCl? To dissolve aluminum salts and prevent emulsions.

  • Workup: Separate organic layer. Wash with water (2x), Brine (1x). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. If the product is solid, recrystallize from Hexanes/EtOAc. If oil, vacuum distillation is preferred over column chromatography to avoid decomposition on silica.

Decision Tree for Optimization

Use this logic flow to adjust conditions based on your specific aromatic substrate.

OptimizationTree Start Select Substrate Type Type1 Electron Rich (e.g., Anisole, Phenol) Start->Type1 Type2 Electron Neutral (e.g., Benzene, Toluene) Start->Type2 Type3 Electron Poor (e.g., Chlorobenzene) Start->Type3 Action1 Risk: Dimerization/Polymerization Action: 1. High Dilution (20V) 2. Add AlCl3 LAST (Solid addition) 3. Keep T < 0°C Type1->Action1 Action2 Standard Protocol (See SOP above) Type2->Action2 Action3 Risk: No Reaction Action: 1. Switch solvent to Nitrobenzene 2. Heat to 40-50°C (Monitor closely for cyclization) Type3->Action3

Figure 2: Substrate-dependent process adjustments.

References

  • Friedel-Crafts Acylation Methodology

    • Groggins, P. H. Unit Processes in Organic Synthesis. McGraw-Hill. (Classic reference on industrial F-C conditions).
    • Organic Syntheses, Coll.[1] Vol. 5, p. 248 (1973). "Friedel-Crafts Acylation using

      
      -chloroacyl chlorides."  (Search: Friedel Crafts Acylation).
      
  • Cyclization Side Reactions: Trahanovsky, W. S. Oxidation in Organic Chemistry. (Discusses ring closures of phenyl-substituted alkyl chlorides). Journal of the American Chemical Society, "Intramolecular Friedel-Crafts Acylation vs Alkylation." (General mechanistic principles of bifunctional linkers).
  • Reagent Handling & Safety

    • PubChem Compound Summary for CID 88014: 6-Chlorohexanoyl chloride.

  • Patent Literature (Process Chemistry)

    • US Patent 4,560,773. "Process for the preparation of omega-chloroalkyl phenyl ketones." (Detailed industrial conditions for minimizing side products).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-chlorohexanoyl chloride and Aluminum Chloride before handling. These reagents are corrosive and moisture-sensitive.

Sources

Technical Support Center: Purification of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Flash Chromatography Protocol & Troubleshooting for Halo-Alkyl Amides

Executive Summary

You are attempting to purify N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide . This molecule contains three distinct functionalities that dictate its chromatographic behavior:

  • Aromatic Amide: Moderately polar, capable of hydrogen bonding with silica silanols (causing tailing).

  • Halogenated Aromatic Ring: Increases lipophilicity and provides strong UV absorption (easy detection).

  • Alkyl Chloride Chain: Lipophilic and potentially reactive (susceptible to nucleophilic attack, though generally stable on neutral silica).

Primary Challenge: The most common impurity in this synthesis is the starting material, 3-chloro-4-fluoroaniline . Aromatic amines are basic, streak heavily on silica, and often co-elute with the amide product.

Module 1: Standard Operating Procedure (SOP)

The "Golden Rule" Pre-Step: Chemical Washing

Before you inject onto the column, you must minimize the aniline impurity chemically. Chromatography should be the polishing step, not the bulk separation method for starting amines.

  • Protocol: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Action: Wash the organic layer 2x with 1N HCl .

  • Mechanism: The HCl protonates the unreacted 3-chloro-4-fluoroaniline, turning it into a water-soluble salt (

    
    ). The amide (your product) remains neutral and stays in the organic layer.
    
  • Result: This single step can remove >95% of the difficult-to-separate amine impurity.

Flash Method Configuration
ParameterRecommendationTechnical Rationale
Stationary Phase Standard Silica (Irregular, 40-63 µm) The amide is stable on neutral silica. Avoid Amine-functionalized silica, as the free amines on the silica could theoretically react with your alkyl chloride tail over time.
Mobile Phase A Hexane (or Heptane) Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc) Polar modifier. Amides typically elute between 20-50% EtOAc.
Detection UV @ 254 nm The 3-chloro-4-fluorophenyl ring absorbs strongly here.
Sample Loading Solid Load (Dry Load) The compound likely has poor solubility in Hexane. Liquid loading with DCM causes "band broadening." Solid load on Celite or Silica is superior.
Gradient Strategy

Do not run an isocratic method immediately. Use a scouting gradient.

  • Equilibration: 3 Column Volumes (CV) at 0% B.

  • Gradient: 0% B to 60% B over 15-20 CV.

  • Hold: 100% B for 5 CV to flush highly polar impurities (acids).

Module 2: Troubleshooting & FAQs

Q1: My product is streaking/tailing on the column. How do I fix peak shape?

Diagnosis: Amides act as weak hydrogen-bond acceptors/donors. They interact with acidic silanol groups (


) on the silica surface, causing "drag" (tailing).

The Fix:

  • Check Loading: Ensure you are loading <1% of the silica mass (e.g., <120mg on a 12g column). Overloading causes tailing.

  • Solvent Switch: If tailing persists in Hex/EtOAc, switch to DCM/MeOH .

    • Recipe: 0% to 10% MeOH in DCM.

    • Warning: Do not use amine modifiers (Triethylamine/Ammonia) if possible. While they fix tailing, they are nucleophilic and could displace the terminal chloride on your alkyl chain (

      
      ).
      
Q2: I see a "ghost peak" or my product mass is wrong.

Diagnosis: The "6-chloro" group is an alkyl halide. While relatively stable, it can undergo hydrolysis or elimination if the column is too basic or if the run is too slow. The Fix:

  • Speed: Minimize residence time. Run at the optimal flow rate for your column size.

  • Avoid Basic Alumina: Use neutral silica only. Basic stationary phases promote elimination of HCl to form an alkene.

Q3: The aniline starting material is co-eluting with my product.

Diagnosis: Both the halo-aniline and the halo-amide have similar lipophilicity profiles in neutral solvents. The Fix:

  • Step 1: Perform the HCl wash described in Module 1.1 .

  • Step 2: If you skipped the wash and are already running the column, use a Step Gradient .

    • Find the %B where the aniline elutes (e.g., 15% B).

    • Run an isocratic hold at 10% B for 5 CVs to elute the aniline fully before ramping up to elute the amide.

Module 3: Visual Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the critical decision-making process for purifying halo-alkyl amides.

PurificationStrategy Start Crude Reaction Mixture (Amide + Aniline + Acid) AcidWash Acid Wash (1N HCl) CRITICAL STEP Start->AcidWash Remove Amine TLC TLC Check (Hex/EtOAc 7:3) AcidWash->TLC Decision Is Aniline Present? TLC->Decision Decision->AcidWash Yes (Repeat Wash) FlashSetup Flash Setup: Hex/EtOAc Gradient Solid Load Decision->FlashSetup No (Clean) RunColumn Run Column (0-60% B) FlashSetup->RunColumn Trouble Troubleshoot: Recrystallize or Reverse Phase (C18) RunColumn->Trouble Poor Separation

Caption: Workflow prioritizing chemical removal of amine impurities prior to chromatographic separation.

Figure 2: Troubleshooting Tailing & Separation

Use this tree when peak shape is poor.

Troubleshooting Problem Problem: Poor Peak Shape CheckLoad Check Loading (>1% w/w?) Problem->CheckLoad ReduceLoad Reduce Sample Load or Increase Column Size CheckLoad->ReduceLoad Yes (Overloaded) CheckSolvent Solvent System CheckLoad->CheckSolvent No (Load OK) SwitchDCM Switch to DCM / MeOH (0-10%) CheckSolvent->SwitchDCM Hex/EtOAc Fails

Caption: Decision tree for resolving peak tailing issues common with amides.

References

  • Teledyne ISCO. (2023).[1] Flash Chromatography Guide: Purification of Amides and Nitrogenous Compounds. Retrieved from [Link]

  • Biotage. (2023).[1][2][3][4] The Flash Purification Blog: Strategies for Separating Amines and Amides. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: N-(3-chloro-4-fluorophenyl) Amide Derivatives.[5][6][7] Retrieved from [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 3-chloro-4-fluoroaniline and alkyl chlorides before handling.

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in Linker Attachment to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge in the development of Proteolysis-Targeting Chimeras (PROTACs): steric hindrance. The linker component of a PROTAC, while seemingly a simple connector, is a crucial determinant of the formation and stability of the ternary complex, which is essential for effective protein degradation.[1] This resource is designed to help you navigate the complexities of linker design and attachment to E3 ligase ligands, ensuring the successful development of potent and selective protein degraders.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTACs and E3 ligase ligand attachment?

A: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that obstructs a chemical reaction or interaction. In PROTACs, this phenomenon can prevent the formation of a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[][3] An improperly designed linker can cause a "steric clash" between the POI and the E3 ligase, hindering their ability to come into the correct proximity for ubiquitination and subsequent degradation of the target protein.[4]

Q2: How does steric hindrance impact the efficacy of a PROTAC?

A: The efficacy of a PROTAC is directly linked to its ability to form a stable ternary complex.[1] Steric hindrance can negatively impact this process in several ways:

  • Prevents Ternary Complex Formation: A linker that is too short or has a rigid structure can physically block the POI and E3 ligase from interacting.[][3]

  • Creates Unproductive Binding Modes: Even if a ternary complex forms, steric clashes can force the proteins into an orientation that is not conducive to the transfer of ubiquitin from the E3 ligase to the target protein.[3]

  • Reduces Ternary Complex Stability: Steric strain within the complex can decrease its stability, leading to a shorter half-life and less efficient ubiquitination.

Q3: What are the common sources of steric hindrance related to the E3 ligase ligand?

A: Several factors related to the E3 ligase ligand and its connection to the linker can introduce steric hindrance:

  • Linker Attachment Point (Exit Vector): The position where the linker is attached to the E3 ligase ligand is critical.[5] An attachment point that is too close to the key binding interface of the ligand with the E3 ligase can interfere with this primary interaction.

  • Linker Length and Composition: A linker that is too short is a common cause of steric clashes.[4] Conversely, while a longer linker might seem like a simple solution, excessive length can lead to unproductive binding modes.[3] The chemical makeup of the linker, such as the presence of bulky or rigid groups, can also contribute to steric hindrance.[]

  • Conformational Rigidity: While some rigidity in a linker can be beneficial for pre-organizing the PROTAC into a bioactive conformation, too much rigidity can prevent the necessary conformational adjustments required for optimal ternary complex formation.[1]

Q4: What initial experimental observations might suggest a steric hindrance problem?

A: If your PROTAC exhibits the following characteristics, steric hindrance should be considered as a potential issue:

  • High Binary Affinity, No Degradation: The PROTAC shows good binding to both the target protein and the E3 ligase in separate (binary) assays, but fails to induce degradation of the target protein in cellular assays.[4] This suggests that while the individual components can bind, they are unable to form a productive ternary complex together.

  • Weak or No Ternary Complex Formation in Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) show little to no evidence of ternary complex formation.

  • High "Hook Effect": While the hook effect is an inherent characteristic of PROTACs, a very pronounced hook effect at low concentrations could indicate that the formation of binary complexes is strongly favored over the ternary complex, potentially due to steric issues.[3]

Troubleshooting Guides

Problem 1: My PROTAC shows strong binding to both the target and E3 ligase individually, but there's no target degradation. Could steric hindrance be the cause?

Answer: This is a classic scenario that strongly points towards an issue with ternary complex formation, with steric hindrance being a primary suspect.[4]

Troubleshooting Steps:

  • Computational Modeling:

    • Rationale: In silico modeling can provide valuable insights into the potential conformations of the ternary complex and identify potential steric clashes before synthesizing new compounds.[6][7][8]

    • Action: Utilize molecular docking and dynamics simulations to model the POI-PROTAC-E3 ligase complex.[6][9] Pay close attention to the linker's conformation and any unfavorable interactions between the two proteins. Several computational methods can be employed, from rigid-body docking to more complex ensemble-based approaches.[6][8]

  • Systematic Linker Length Variation:

    • Rationale: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[3] Systematically varying the linker length is a fundamental step in overcoming potential steric clashes.[3]

    • Action: Synthesize a focused library of PROTACs with varying linker lengths. A common strategy is to use polyethylene glycol (PEG) or alkyl chains, increasing the length by a few atoms at a time.[3][10]

  • Vary the Linker Attachment Point:

    • Rationale: The "exit vector," or the point of linker attachment on the E3 ligase ligand, significantly influences the orientation of the ternary complex.[5]

    • Action: If synthetically feasible, design and synthesize PROTACs where the linker is attached to a different, solvent-exposed position on the E3 ligase ligand.[5] This can dramatically alter the geometry of the ternary complex and alleviate steric clashes.

Problem 2: My biophysical assays (e.g., SPR, FRET) show very weak ternary complex formation. How can I confirm if steric hindrance is the problem?

Answer: Weak ternary complex formation in biophysical assays is a direct indication that the POI, PROTAC, and E3 ligase are not assembling efficiently.

Troubleshooting Steps:

  • Negative Control PROTAC:

    • Rationale: A well-designed negative control can help confirm that the observed degradation is dependent on the formation of a specific ternary complex.

    • Action: Synthesize a control PROTAC with a modification that is known to disrupt binding to either the POI or the E3 ligase (e.g., by altering stereochemistry or introducing a steric bulk).[11] If this control compound also fails to show ternary complex formation, it strengthens the hypothesis that your active PROTAC's issue is related to the specific geometry of the complex.

  • Branched or 3D-Shaped Linkers:

    • Rationale: Linear linkers can sometimes be too conformationally restricted. Branched or three-dimensional linkers can provide alternative spatial arrangements to circumvent steric clashes.[12][13]

    • Action: Explore the synthesis of PROTACs with non-linear linkers. These can introduce new vectors and degrees of freedom, potentially enabling a more favorable orientation of the two proteins.[12]

Problem 3: My initial PROTAC with a simple linear linker is inactive. What are my linker modification options beyond just changing the length?

Answer: While linker length is a critical parameter, its chemical composition and rigidity also play significant roles in PROTAC efficacy.[1][]

Troubleshooting Steps:

  • Introduce Rigidity:

    • Rationale: Incorporating rigid elements like piperazine rings or alkynes into the linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[3][10]

    • Action: Synthesize PROTACs with linkers containing these rigid motifs. This can reduce the entropic penalty of forming the ternary complex.

  • Modulate Flexibility:

    • Rationale: While some rigidity can be beneficial, a degree of flexibility is often necessary to allow for the induced fit required for a stable ternary complex.[1]

    • Action: If your linker is highly rigid, consider introducing more flexible units like PEG or alkyl chains to allow for better conformational sampling.

  • "Smart" Linkers:

    • Rationale: More advanced linker designs can incorporate features that respond to the cellular environment or provide specific conformational control.

    • Action: Consider photo-switchable linkers that can change conformation upon light exposure, or linkers that are designed to have specific solubility properties to aid in cell permeability.[14]

Problem 4: I'm struggling with the synthesis of a complex, branched linker. Are there alternative strategies?

Answer: Complex linker synthesis can be a significant bottleneck. Fortunately, there are alternative approaches to consider.

Troubleshooting Steps:

  • Click Chemistry:

    • Rationale: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and reliable method for connecting the two halves of a PROTAC.[4]

    • Action: Synthesize an alkyne-modified E3 ligase ligand and an azide-modified POI ligand (or vice-versa) and connect them using click chemistry. This approach is modular and allows for the rapid generation of a library of PROTACs with different linkers.[10]

  • Leverage Commercially Available Building Blocks:

    • Rationale: Several chemical suppliers now offer a wide range of pre-functionalized E3 ligase ligands and linkers.[15][16]

    • Action: Explore catalogs from suppliers that specialize in PROTAC building blocks. This can significantly accelerate your research by providing ready-to-use components for your PROTAC synthesis.

Visualizations and Data

Diagram 1: The Impact of Steric Hindrance on Ternary Complex Formation

G cluster_0 Productive Ternary Complex Formation cluster_1 Steric Hindrance Prevents Complex Formation POI_A Target Protein (POI) PROTAC_A PROTAC (Optimal Linker) POI_A->PROTAC_A Ternary_A Productive Complex (Degradation) E3_A E3 Ligase PROTAC_A->E3_A POI_B Target Protein (POI) PROTAC_B PROTAC (Suboptimal Linker) POI_B->PROTAC_B Clash Steric Clash POI_B->Clash No_Degradation No Degradation E3_B E3 Ligase E3_B->Clash PROTAC_B->E3_B

Caption: A diagram illustrating how an optimal linker facilitates a productive ternary complex, while a suboptimal linker can lead to a steric clash and prevent degradation.

Table 1: Example Data from a Linker Length Optimization Study
PROTAC IDLinker TypeLinker Length (atoms)Ternary Complex Formation (SPR, RU)DC50 (nM)Dmax (%)
PROTAC-1 PEG850>1000<10
PROTAC-2 PEG1225015075
PROTAC-3 PEG1632025>95
PROTAC-4 PEG202808085
PROTAC-5 Alkyl1615020060

This table illustrates that for this particular POI-E3 ligase pair, a 16-atom PEG linker resulted in the most stable ternary complex and the most potent degradation.

Experimental Protocols

Protocol 1: Systematic Linker Length Optimization

Objective: To empirically determine the optimal linker length for a given POI-E3 ligase pair.

Materials:

  • POI ligand with a suitable functional group for linker attachment.

  • E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) with a functional group for linker attachment.[17]

  • A series of linkers of varying lengths (e.g., PEG or alkyl chains) with appropriate terminal functional groups for conjugation.

  • Standard reagents and solvents for organic synthesis.

  • Cell lines expressing the target protein.

  • Reagents for Western blotting or other protein quantification methods.

Methodology:

  • Synthesis: a. Synthesize a library of PROTACs with varying linker lengths using standard coupling chemistries (e.g., amide bond formation, click chemistry).[4] b. Purify each PROTAC using an appropriate chromatographic technique (e.g., reverse-phase HPLC). c. Confirm the identity and purity of each PROTAC using HRMS and NMR spectroscopy.

  • Cellular Degradation Assay: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of each PROTAC for a set period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO). c. Lyse the cells and quantify the total protein concentration. d. Analyze the level of the target protein by Western blotting or another quantitative proteomics method.

  • Data Analysis: a. Quantify the protein bands from the Western blot. b. For each PROTAC, plot the percentage of remaining target protein against the PROTAC concentration. c. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation) for each PROTAC. d. Compare the DC50 and Dmax values across the different linker lengths to identify the optimal length.

References

  • Vertex AI Search. (2021). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application.
  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
  • BenchChem. (n.d.). The Influence of Linker Architecture on PROTAC Ternary Complex Stability: A Comparative Analysis.
  • BenchChem. (n.d.). Optimizing linker length for ternary complex formation in PROTACs.
  • Promega Corporation. (2022). Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes.
  • PMC. (n.d.). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC.
  • PubMed. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
  • Digital Discovery (RSC Publishing). (n.d.). Predicting PROTAC-mediated ternary complexes with AlphaFold3 and Boltz-1.
  • ChemRxiv. (n.d.). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
  • ResearchGate. (n.d.). Impact of linker length on the activity of PROTACs.
  • Oxford Academic. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance | Protein & Cell.
  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.
  • PMC. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy.
  • BenchChem. (n.d.). Challenges in PROTAC synthesis and how to overcome them.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Enamine. (n.d.). Building Blocks and Linkers for PROTAC Synthesis.
  • Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis.
  • MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Exploratory Target Antitumor Therapy. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • PMC. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
  • PMC. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes.
  • ACS Medicinal Chemistry Letters. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • PMC. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development.
  • MDPI. (2023). Recent Advances in Optically Controlled PROTAC.
  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (n.d.).
  • eLife. (2024). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA).
  • PMC - NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
  • Exploratory Target Antitumor Therapy. (2020). Current strategies for the design of PROTAC linkers: a critical review.

Sources

Technical Support Center: HPLC Method Development for Chlorohexanamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Development, Troubleshooting, and Impurity Profiling for 6-Chlorohexanamide Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte Profile

Before diving into troubleshooting, we must understand the molecule. 6-Chlorohexanamide is a bifunctional intermediate often used in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Vorinostat).

  • Chemical Challenge 1 (Detection): It lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 215 nm.
    
  • Chemical Challenge 2 (Tailing): The amide moiety acts as a hydrogen bond acceptor/donor, leading to secondary interactions with residual silanols on silica columns.

  • Chemical Challenge 3 (Stability): The terminal chloride is a leaving group, and the amide is susceptible to hydrolysis, generating 6-chlorohexanoic acid (the primary impurity).

Module 1: Detection & Sensitivity

Q: "I am injecting 1 mg/mL but seeing no peak or a very noisy baseline. Is my detector broken?"

A: Your detector is likely fine; your wavelength selection is the issue.

The Science: Chlorohexanamide is an aliphatic amide. The carbonyl (


) 

transition is weak and typically occurs around 210–220 nm. The strong

transition is below 200 nm. If you are detecting at 254 nm (standard for aromatics), you will see nothing.

The Fix:

  • Wavelength: Set UV detection to 205 nm or 210 nm .

  • Mobile Phase Transparency: At 205 nm, common solvents become opaque.

    • Avoid: Methanol (UV cutoff ~205 nm) and Acetate buffers.

    • Use: Acetonitrile (UV cutoff <190 nm) and Phosphate buffers.

  • Alternative Detection: If the sample matrix is complex and UV noise is too high at 205 nm, switch to a Charged Aerosol Detector (CAD) or Refractive Index (RI) (isocratic only), as these do not rely on chromophores.

Q: "My baseline drifts significantly during the gradient. How do I fix this?"

A: This is the "Refractive Index Effect" or solvent absorption mismatch at low UV.

The Protocol:

  • Balance Absorbance: If Mobile Phase A is 0.1% Phosphoric Acid in Water and B is 100% ACN, B is more transparent.

  • The Trick: Add 0.1% Phosphoric acid to Mobile Phase B as well. Matching the dopant concentration in both lines equalizes the background absorbance, flattening the baseline.

Module 2: Peak Shape & Separation

Q: "The chlorohexanamide peak is tailing (As > 1.5). I'm using a standard C18 column."

A: Tailing in amides is a classic symptom of "Silanol Sting."

The Science: The amide nitrogen interacts with acidic, unreacted silanol groups (


) on the silica surface. This secondary interaction delays a portion of the analyte, causing a tail.

The Solution Matrix:

ParameterRecommendationMechanism
Column Choice End-capped C18 or C8 "End-capping" replaces free silanols with methyl groups, removing the interaction sites.
pH Control pH 2.5 – 3.0 Low pH suppresses the ionization of silanols (keeping them protonated and neutral), reducing their ability to bind the amide.
Buffer K-Phosphate (20-50 mM) High ionic strength masks the silica surface charge better than simple acid additives (like 0.1% TFA).

Module 3: Impurity Profiling (The "Ghost" Peak)

Q: "I see a new peak eluting before my main peak after the sample sits for 4 hours. What is it?"

A: You are likely observing 6-chlorohexanoic acid , the hydrolysis degradation product.

The Diagnosis:

  • Reaction:

    
    
    
  • Elution Logic: In Reverse Phase (RP) chromatography, the carboxylic acid (more polar than the amide) will elute earlier (smaller

    
    ), especially if the mobile phase pH is near the acid's pKa (~4.8).
    

Experimental Verification: Run a "Stress Test":

  • Take your standard.

  • Add 0.1 N HCl.

  • Heat at 60°C for 1 hour.

  • Inject.[1][2] The new peak that grows is your specific impurity.

Visual Troubleshooting Guide

The following diagram illustrates the logic flow for optimizing the chlorohexanamide method.

MethodDevelopment Start Start: Method Development CheckUV Check UV Absorbance (Scan 190-400nm) Start->CheckUV DecisionUV Peak Visible > 220nm? CheckUV->DecisionUV LowUVPath Use Low UV (205-210nm) Solvent: ACN/Water/H3PO4 DecisionUV->LowUVPath No CheckShape Check Peak Shape DecisionUV->CheckShape Yes (Unlikely) AltDetector Consider CAD or ELSD LowUVPath->AltDetector If Baseline Noisy LowUVPath->CheckShape DecisionShape Tailing Factor > 1.5? CheckShape->DecisionShape FixTailing 1. Lower pH to 2.5 2. Use End-capped Column 3. Increase Buffer Conc. DecisionShape->FixTailing Yes CheckImpurity Check Impurity Separation (Acid vs Amide) DecisionShape->CheckImpurity No FixTailing->CheckImpurity GradientOpt Optimize Gradient Slope Ensure Acid elutes before Amide CheckImpurity->GradientOpt FinalMethod Final Validated Method GradientOpt->FinalMethod

Caption: Logical decision tree for optimizing detection and peak shape for aliphatic amides.

Standardized Protocol: 6-Chlorohexanamide Analysis

Use this starting point for your method validation. This protocol is designed to balance sensitivity (low UV) with separation power (gradient).

ParameterSpecificationTechnical Rationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)High surface area for retention; "Plus" indicates extra end-capping for amides.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses silanols; Phosphate is transparent at 205 nm.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 205 nm (Bandwidth 4 nm)Maximize signal for the aliphatic amide bond.
Temperature 30°CImproves mass transfer and peak sharpness.
Gradient 0 min: 5% B 10 min: 60% B 12 min: 60% B 12.1 min: 5% BStarts low to retain the polar Acid impurity; ramps up to elute the non-polar Chloro-Amide.
Injection Vol 10 µLKeep low to prevent solvent effects (assuming sample is in high % organic).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Thermo Fisher Scientific. (2020). Separation of Aliphatic Amides and Impurities using Acclaim Surfactant Plus Columns. (General reference for amide selectivity).

  • Shimadzu Corporation. (2018). Analysis of Non-UV Absorbing Compounds. (Reference for Low UV/CAD detection strategies).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, a compound of interest in medicinal chemistry. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for structural determination and compare its performance with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of analytical methodologies for the characterization of complex organic molecules.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in modern chemistry, offering unparalleled insights into molecular structure.[1][2] Unlike techniques that provide information on molecular weight or chromatographic behavior, NMR directly probes the chemical environment of individual atoms within a molecule, providing a detailed roadmap of its connectivity and spatial arrangement.[3] For a molecule like N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, with its distinct aromatic and aliphatic regions, NMR is uniquely suited to confirm its identity and assess its purity.

Predicted ¹H NMR Spectrum of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

The ¹H NMR spectrum is predicted to exhibit characteristic signals corresponding to the aromatic protons of the 3-chloro-4-fluorophenyl group and the aliphatic protons of the 6-chlorohexanamide chain. The chemical shifts are influenced by the electronic effects of the substituent groups and the amide linkage.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
NH (Amide)8.0 - 8.5Singlet (broad)1H
Ar-H7.2 - 7.8Multiplet3H
-CH₂-C(O)-2.3 - 2.5Triplet2H
-CH₂-Cl3.5 - 3.7Triplet2H
-(CH₂)₃-1.4 - 1.9Multiplet6H
Predicted ¹³C NMR Spectrum of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)170 - 175
Aromatic Carbons115 - 140
-CH₂-C(O)-35 - 40
-CH₂-Cl44 - 48
-(CH₂)₃-24 - 35

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the cornerstone of structural elucidation, a multi-technique approach is often employed for comprehensive characterization and purity assessment. HPLC and MS provide valuable, albeit different, types of information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is widely used to determine the purity of a compound by separating it from any impurities.[4]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

  • Strengths: High sensitivity, excellent for quantifying the levels of impurities, and can be automated for high-throughput screening.[4][5]

  • Limitations: It does not provide definitive structural information on its own. Retention time is the primary identifier, which can be ambiguous without a reference standard.[6]

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio of ions.[7]

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected.

  • Strengths: Provides the molecular weight of the compound with high accuracy, can be used to determine the elemental composition, and offers fragmentation patterns that can aid in structural elucidation.[7]

  • Limitations: Isomers are often indistinguishable, and it does not provide information about the connectivity of atoms.

Table 3: Comparison of Analytical Techniques for the Analysis of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Detailed molecular structure, connectivity, and stereochemistry.[2]Purity and quantification of components in a mixture.Molecular weight and elemental composition.[7]
Structural Elucidation Gold standard, provides unambiguous structural information.[1]Indirect, requires reference standards for confirmation.Provides fragmentation patterns that can suggest structural motifs.
Purity Assessment Quantitative NMR (qNMR) provides absolute purity without a reference standard of the analyte.Excellent for detecting and quantifying impurities.[4]Can detect impurities with different molecular weights.
Sample Requirement Typically mg scale.Typically µg to mg scale.Typically ng to µg scale.
Destructive/Non-destructive Non-destructive.Destructive.Destructive.

Experimental Protocols

NMR Data Acquisition Workflow

Analytical_Strategy Compound N1-(3-chloro-4-fluorophenyl)- 6-chlorohexanamide HPLC HPLC Analysis Compound->HPLC Separation MS Mass Spectrometry Compound->MS Ionization NMR NMR Spectroscopy Compound->NMR Magnetic Resonance Purity Purity Assessment HPLC->Purity Structure Structural Elucidation MS->Structure Fragmentation MW Molecular Weight MS->MW NMR->Purity qNMR NMR->Structure

Caption: Interplay of analytical techniques.

Conclusion: An Integrated Approach for Definitive Characterization

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. LinkedIn. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • NMRFx: Integrated Software for NMR Data Processing, Visualization, Analysis and Structure Calculation. National Center for Biotechnology Information. [Link]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra?. ResearchGate. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • Unlock structural insights in drug discovery using NMR spectroscopy. Nuvisan. [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • NMR Predictor - Documentation. Chemaxon. [Link]

  • NMR Applications in Drug Screening. Creative Biostructure. [Link]

  • SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. California Air Resources Board. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Center for Biotechnology Information. [Link]

  • HPLC STANDARD OPERATING PROCEDURE. University of Kentucky. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

  • Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. [Link]

  • Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. National Center for Biotechnology Information. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap. [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. National Center for Biotechnology Information. [Link]

  • N1 3 Chloro 4 fluorophenyl 4 fluoro 3 5 dimethylbenzene 1 sulfonamide. mzCloud. [Link]

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Comparative Guide: 6-Chlorohexanamide vs. 4-Chlorobutanamide Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing linker length: 6-chlorohexanamide vs 4-chlorobutanamide Content Type: Technical Comparison Guide Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Researchers.

Executive Summary

In the design of heterobifunctional molecules—specifically for HaloTag® technology and PROTAC (Proteolysis Targeting Chimera) development—the alkyl chain length of the linker is a deterministic variable for performance.

This guide compares 6-chlorohexanamide (


)  and 4-chlorobutanamide (

)
. While they differ chemically by only two methylene units, this structural variance creates a binary outcome in biological utility:
  • 6-Chlorohexanamide: The "Gold Standard" for HaloTag conjugation due to perfect steric complementarity with the DhaA active site tunnel.

  • 4-Chlorobutanamide: A "Sub-optimal" or "Negative Control" analog in HaloTag applications, but a viable rigid linker for compact PROTAC ternary complexes where entropic penalties must be minimized.

Mechanistic Basis: The "Tunnel" Effect

To understand the performance gap, one must analyze the target mechanism. These linkers are primarily used to engage the HaloTag protein , a modified bacterial haloalkane dehalogenase (DhaA).

The HaloTag Mechanism (

Reaction)

The HaloTag active site is buried at the end of a hydrophobic tunnel approximately 10 Å deep. The reaction relies on an aspartate nucleophile (Asp106) attacking the terminal carbon of the alkyl chloride, displacing the chloride ion.

  • The

    
     Advantage:  The 6-carbon chain of 6-chlorohexanamide provides the exact reach required to traverse the tunnel, positioning the electrophilic carbon near Asp106 while the amide/functional payload remains solvent-exposed at the protein surface.
    
  • The

    
     Deficit:  The 4-carbon chain is structurally insufficient to bridge the distance between the protein surface and the catalytic triad without burying the amide bond (and potentially the payload) into the tunnel entrance, creating severe steric clashes.
    
Visualization: The Kinetic Access Model

The following diagram illustrates the spatial constraints that render


 superior for this specific application.

HaloTag_Mechanism cluster_enzyme HaloTag Protein (DhaA) Entrance Tunnel Entrance (Solvent Surface) Tunnel Hydrophobic Tunnel (~10 Å) Entrance->Tunnel Traverses Entrance->Tunnel Stalls (Steric Clash) Asp106 Asp106 Nucleophile (Active Site) Tunnel->Asp106 Reaches & Reacts (Fast Kinetics) Tunnel->Asp106 Failed Reach (No Reaction) Ligand_C6 6-Chlorohexanamide (Optimal Reach) Ligand_C6->Entrance Enters Ligand_C4 4-Chlorobutanamide (Too Short) Ligand_C4->Entrance Enters

Caption: Schematic of the HaloTag active site tunnel. The


 linker successfully bridges the gap to Asp106, while 

falls short, preventing covalent capture.
Performance Comparison Data

The following data summarizes the physicochemical and kinetic differences. Note that while


 dominates in tagging, 

has distinct properties useful for hydrophobicity tuning in PROTACs.
Table 1: Physicochemical & Kinetic Profiles
Feature6-Chlorohexanamide (

)
4-Chlorobutanamide (

)
Impact
HaloTag

(M

s

)
~2.7 × 10

(Fast)
< 10

(Negligible)

is essential for rapid labeling.
Tunnel Occupancy 95-100%< 5%

cannot form the covalent bond efficiently.
LogP (Lipophilicity) ~1.8~0.9

is more cell-permeable but less soluble.
Rotatable Bonds 53

is more rigid (lower entropic penalty).
Primary Use Case HaloTag Ligands, Flexible PROTACsNegative Controls, Rigid PROTACs

Critical Insight: In PROTAC design, if your ternary complex modeling suggests the E3 ligase and Target Protein are extremely close (< 5 Å), the


 linker may be too long, causing the molecule to "bow" out or collapse, reducing degradation efficiency. Here, 

(or shorter) becomes the preferred linker to enforce rigidity.
Experimental Protocols
A. Synthesis of Linker-Amides (General Procedure)

Objective: Couple the chloro-alkanoic acid to a functional amine (e.g., a fluorophore or drug analog).

Reagents:

  • 6-Chlorohexanoic acid (or 4-Chlorobutyric acid)

  • HATU (Coupling agent)

  • DIPEA (Base)

  • DMF (Solvent)[1]

  • Amine-bearing payload (

    
    )
    

Workflow:

  • Activation: Dissolve 1.0 eq of Chloro-acid in DMF (0.1 M). Add 1.1 eq HATU and 2.5 eq DIPEA. Stir for 5 mins at RT to form the activated ester.

  • Coupling: Add 1.0 eq of the Amine payload.

  • Reaction: Stir for 2–4 hours at RT. Monitor by LC-MS (Look for mass shift: Acid MW + Amine MW - 18).

  • Validation: The Chloride is stable under these conditions. Warning: Do not use strong nucleophiles or high heat, which could displace the chloride.

B. The "Gel Shift" Validation Assay

This assay definitively proves whether your linker works. A successful reaction adds the mass of the HaloTag protein (33 kDa) to your ligand.

Step-by-Step:

  • Preparation: Express/purify HaloTag protein (or use a lysate of HaloTag-expressing cells).

  • Incubation:

    • Tube A: HaloTag +

      
      -Ligand (10 µM).
      
    • Tube B: HaloTag +

      
      -Ligand (10 µM).
      
    • Tube C: HaloTag only (Control).

    • Incubate for 15 minutes at Room Temperature.

  • Denaturation: Add SDS-PAGE loading buffer and boil for 5 mins. (This breaks non-covalent bonds; only the covalent HaloTag linkage survives).

  • Analysis: Run on SDS-PAGE.

    • If fluorescent ligand: Image the gel directly.

    • If non-fluorescent: Western Blot anti-HaloTag.[2][3]

  • Result Interpretation:

    • 
       Sample:  You will see a fluorescent band at 33 kDa (or shift in MW).
      
    • 
       Sample:  No fluorescent band (or significantly fainter), indicating failure to react.
      
Decision Logic: When to use which?

Use the following logic flow to select the correct linker for your project.

Decision_Tree Start Select Linker Length Application Primary Application? Start->Application HaloTag HaloTag Labeling Application->HaloTag PROTAC PROTAC / Bifunctional Application->PROTAC HT_Choice Use 6-Chlorohexanamide (Required for Tunnel Access) HaloTag->HT_Choice Distance Target-E3 Distance? PROTAC->Distance Far > 10 Å (Flexible) Distance->Far Close < 8 Å (Compact) Distance->Close Use_C6 Use 6-Chlorohexanamide (Reduces Strain) Far->Use_C6 Use_C4 Use 4-Chlorobutanamide (Reduces Entropy) Close->Use_C4

Caption: Decision matrix for selecting alkyl chloride linker length based on application and structural requirements.

References
  • Los, G. V., et al. (2008). "HaloTag: A novel protein labeling technology for cell imaging and protein analysis."[3][4] ACS Chemical Biology, 3(6), 373-382. Available at: [Link]

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364. (Demonstrates the critical nature of linker length in degradation efficiency). Available at: [Link]

  • England, C. G., et al. (2015). "Biopharmaceutical Evaluation of HaloTag Technology for the Development of Antibody-Drug Conjugates." Bioconjugate Chemistry. (Discusses the stability and kinetics of the chloroalkane linker). Available at: [Link]

Sources

Optimization and Validation of Alkyl Chloride Azidation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Scope: Mechanistic validation, kinetic optimization, and safety protocols for the nucleophilic substitution of alkyl chlorides with sodium azide.

Strategic Context: The Alkyl Chloride Challenge

In medicinal chemistry and material synthesis, alkyl azides are pivotal intermediates for "Click" chemistry (CuAAC) and amine synthesis (Staudinger reduction). While alkyl bromides and iodides are kinetically superior electrophiles, alkyl chlorides remain the preferred starting material for industrial scale-up due to:

  • Cost Efficiency: Significantly cheaper raw materials.

  • Atom Economy: Lower molecular weight of the leaving group.

  • Stability: Higher shelf-stability and resistance to incidental light degradation.

However, the


 bond is stronger (~81 kcal/mol) than 

(~68 kcal/mol), rendering direct substitution with the azide anion (

) sluggish. This guide evaluates methods to overcome this kinetic barrier while ensuring rigorous safety and analytical validation.

Mechanistic Insight & Kinetic Activation

The reaction proceeds via a classic


 mechanism.[1][2][3][4][5] The rate is defined by 

. To accelerate this, we must either increase the nucleophilicity of the azide (via solvation changes) or improve the leaving group ability of the chloride.
The "Finkelstein-Assisted" Activation

The most robust protocol for alkyl chlorides utilizes catalytic sodium iodide (NaI). This creates a catalytic cycle where iodide displaces chloride (equilibrium favored by solubility or kinetics) to form a transient, highly reactive alkyl iodide, which is then rapidly intercepted by the azide.

Diagram 1: Catalytic Cycle & Mechanism

AzidationMechanism RCl Alkyl Chloride (R-Cl) RI Transient Alkyl Iodide (R-I) RCl->RI Step 1: Finkelstein Exch. (Slow, Rate Limiting) RI->RCl Reversible RN3 Alkyl Azide (R-N3) RI->RN3 Step 2: Azidation (Fast, Irreversible) NaI NaI (Cat.) NaI->RCl Initiates NaN3 NaN3 (Reagent)

Caption: The Finkelstein-assisted pathway converts the sluggish R-Cl into the reactive R-I intermediate, significantly lowering the activation energy compared to direct displacement.

Comparative Analysis of Methodologies

The following table contrasts the three primary methodologies for azidation. Data is synthesized from standard process chemistry benchmarks.

FeatureMethod A: Direct Substitution Method B: Finkelstein-Assisted Method C: Phase Transfer Catalysis (PTC)
Reagents

in DMF or DMSO

+ 10-20 mol%

in Acetone/DMF

+ TBAI/Crown Ether in

/Toluene
Kinetic Profile Slow (24–48h) at 60-80°CFast (4–12h) at 60°CModerate (12–24h)
Yield (Typical) 60–75% (Incomplete conversion common)85–95%70–85%
Workup Difficulty High: Removing DMF/DMSO requires extensive washing.Medium: Acetone evaporates; salts precipitate.Low: Simple phase separation.
Safety Profile Moderate: Thermal runaway risk if overheated.Good: Lower temperatures required.Excellent: High heat capacity of water buffer.
Green Score Low (Toxic dipolar solvents)MediumHigh (Aqueous/Organic biphasic)

Recommendation: For alkyl chlorides, Method B (Finkelstein) is the standard for research scale due to its reliability. Method C (PTC) is preferred for process scale (>100g) to avoid dipolar aprotic solvent waste.

Validated Experimental Protocol (Finkelstein-Assisted)

This protocol is designed for the conversion of a primary alkyl chloride (e.g., 1-chlorohexane) to an azide.

Materials
  • Substrate: Alkyl Chloride (1.0 equiv)

  • Nucleophile: Sodium Azide (1.2 - 1.5 equiv)

  • Catalyst: Sodium Iodide (0.1 - 0.2 equiv)

  • Solvent: DMF (anhydrous) or Acetone/Water (3:1) depending on solubility. Note: DMF accelerates the reaction significantly over acetone.

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.

  • Solvation: Add sodium azide (

    
    ) and sodium iodide (
    
    
    
    ) to the flask. Add solvent (DMF) to create a suspension.
    • Expert Tip:

      
       is not fully soluble in DMF; the reaction is heterogeneous. Finely ground 
      
      
      
      increases surface area.
  • Addition: Add the alkyl chloride dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C .

    • Caution: Do not exceed 80°C. Azides can decompose explosively at higher temperatures.

  • Monitoring: Monitor via TLC (stain with

    
     or Ninhydrin after reduction) or GC-MS. Look for the disappearance of the chloride starting material.
    
  • Workup (Critical for Safety):

    • Cool to room temperature.

    • Dilute with excess water (dissolves inorganic salts).

    • Extract with Diethyl Ether or Ethyl Acetate (Do NOT use Dichloromethane, see Safety section).

    • Wash organic layer with water (3x) to remove DMF.

    • Dry over

      
      , filter, and concentrate carefully (Azides are volatile).
      

Validation & Analytical Logic

You must confirm not just the presence of the product, but the absence of the starting chloride.

A. Infrared Spectroscopy (The "Fingerprint")

The most definitive rapid test for azide formation.

  • Target Peak: A strong, sharp, asymmetric stretching band at 2090–2110 cm⁻¹ .

  • Logic: No other common organic functional group absorbs effectively in this region (except alkynes, which are weaker/sharper). Absence of this peak means the reaction failed.

B. NMR Spectroscopy ( and )

Substitution changes the electronic environment of the


-protons.
  • 
     NMR:  The 
    
    
    
    -protons adjacent to
    
    
    typically appear at 3.5–3.6 ppm . Upon conversion to
    
    
    , these shift upfield slightly to 3.2–3.3 ppm .
  • 
     NMR:  The 
    
    
    
    -carbon shifts from ~45 ppm (
    
    
    ) to ~50-55 ppm (
    
    
    ).
Diagram 2: Analytical Validation Workflow

ValidationWorkflow Sample Reaction Aliquot IR IR Spectroscopy (Quick Check) Sample->IR Peak Peak @ ~2100 cm-1? IR->Peak NMR 1H NMR Analysis (Quantitative) Peak->NMR Yes Fail Troubleshoot (Check Temp/Cat) Peak->Fail No Shift Alpha-H Shift (3.5 -> 3.2 ppm) NMR->Shift Success Validated Product Shift->Success

Caption: A self-validating logic flow. IR confirms functional group identity; NMR confirms conversion efficiency.

Critical Safety Directives (Read Before Experimentation)

Working with azides requires strict adherence to safety protocols to prevent explosions and toxicity.[6][7][8][9][10][11]

The Halogenated Solvent Hazard

NEVER use Dichloromethane (DCM) or Chloroform (


) during the reaction or workup of sodium azide.
  • Mechanism:

    
     reacts with 
    
    
    
    to form Diazidomethane (
    
    
    ).
  • Risk: Diazidomethane is an extremely shock-sensitive high explosive.[11] Use Ethyl Acetate or Ether for extractions.

Quenching Excess Azide

Do not pour unreacted azide down the drain (reacts with copper/lead pipes to form explosive heavy metal azides).

  • Protocol: Quench with Nitrous Acid (

    
    ).[7][9][12]
    
  • Reaction:

    
    .[9][13]
    
  • Procedure: Slowly add

    
     (sodium nitrite) solution, followed by slow addition of 
    
    
    
    in a fume hood (Toxic NO gas evolution).[9][14] Test with starch-iodide paper (blue = excess nitrite = safe).[9][14]
Acidification Warning

Avoid direct acidification of the reaction mixture without quenching.

  • Risk: Formation of Hydrazoic Acid (

    
    ) .[10][15]
    
  • Properties: Volatile, highly toxic (comparable to HCN), and explosive.[6][11]

References

  • Finkelstein Reaction & Mechanism: Finkelstein, H. (1910).[16] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Safety of Sodium Azide (DCM Hazard): Conrow, R. E., & Dean, W. D. (2008). "Diazidomethane Explosion." Organic Process Research & Development, 12(6), 1285–1286.

  • Azide Quenching Protocol: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.

  • IR Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Confirming Azide stretch at ~2100 cm⁻¹).

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

Sources

A Senior Application Scientist's Guide to Reference Standards for 3-Chloro-4-fluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparison of reference standards for 3-chloro-4-fluoroaniline, a pivotal building block in the pharmaceutical and agrochemical sectors.[1] For researchers, analytical scientists, and drug development professionals, the integrity of quantitative analysis hinges on the quality of the reference standards employed.[2][3] This document delineates the hierarchy of reference materials, details the rigorous analytical methodologies for their characterization and qualification, and presents comparative data to aid in the selection and application of appropriate standards for 3-chloro-4-fluoroaniline and its key derivatives. We will explore the causality behind experimental choices, providing field-proven insights to ensure the trustworthiness and reliability of your analytical outcomes.

The Indispensable Role of Reference Standards

In the landscape of pharmaceutical development, reference standards are the bedrock of quality, safety, and efficacy. They are highly characterized materials used as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs), intermediates, and finished products.[3][4] 3-Chloro-4-fluoroaniline is a strategically important intermediate, notably in the synthesis of advanced kinase inhibitors for targeted cancer therapy.[1] Therefore, a well-characterized reference standard is not merely a laboratory consumable; it is an essential component of regulatory compliance and ensures the batch-to-batch consistency of manufactured drugs.[3][5]

Deconstructing the Hierarchy of Reference Standards

Understanding the different classifications of reference standards is critical for their appropriate application. The choice between a primary and a secondary standard is dictated by the stage of development, the criticality of the measurement, and regulatory requirements.

  • Primary Reference Standards: These are standards of the highest purity and are extensively characterized without reference to another standard. They are often obtained from official pharmacopeias like the United States Pharmacopeia (USP) or other recognized sources.[4] Their value is assigned through a rigorous process of direct analysis.

  • Secondary Reference Standards (or Working Standards): These standards are characterized and qualified by comparison against a primary reference standard.[4][6] They are indispensable for routine laboratory use, such as quality control testing, as they preserve the limited and more expensive primary standard.[4][6] These are often qualified as Certified Reference Materials (CRMs), produced under ISO 17034 and ISO/IEC 17025 guidelines, ensuring traceability and reliability.

Reference_Standard_Hierarchy Primary Primary Reference Standard (e.g., USP, Ph. Eur.) Secondary Secondary Reference Standard (WRS) (Characterized against Primary) Primary->Secondary Qualification & Traceability QC_Sample In-Process / Final Product Sample Secondary->QC_Sample Routine Analysis & QC Testing Analytical_Workflow cluster_0 Qualification of a New Reference Standard Batch Start Candidate Material (High Purity Synthesis) HPLC HPLC Analysis Start->HPLC Assess Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Confirm Structure MS Mass Spectrometry Start->MS Verify Mol. Weight IR FT-IR Spectroscopy Start->IR Identify Functional Groups Data_Eval Data Evaluation & Characterization Report HPLC->Data_Eval NMR->Data_Eval MS->Data_Eval IR->Data_Eval Release Qualified Reference Standard Data_Eval->Release Meets Specifications

Sources

The Unyielding Grip: A Comparative Guide to Covalent vs. Reversible Gefitinib Analogs in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the battle against aberrant Epidermal Growth Factor Receptor (EGFR) signaling is a testament to the power of molecularly targeted agents. Gefitinib, a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI), marked a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance, most notably the T790M "gatekeeper" mutation, necessitated the evolution of EGFR inhibitors. This guide provides a comprehensive comparison of the inhibitory potency (IC50) of reversible gefitinib and its covalent counterparts, delving into the mechanistic rationale and experimental methodologies that underpin their differential activities.

The Dance of Inhibition: Reversible vs. Covalent Binding

At the heart of this comparison lies the fundamental difference in how these two classes of inhibitors interact with the ATP-binding pocket of the EGFR kinase domain.

Reversible inhibitors , like gefitinib, form non-covalent bonds with the target enzyme, such as hydrogen bonds and van der Waals interactions. This interaction is an equilibrium-driven process, where the inhibitor can associate and dissociate from the enzyme. The potency of a reversible inhibitor is primarily defined by its binding affinity (Ki).

Covalent inhibitors , on the other hand, are designed to form a stable, covalent bond with a specific, non-catalytic amino acid residue within the active site. In the case of EGFR, this is typically a cysteine residue at position 797 (Cys797). This interaction is a two-step process: an initial, reversible binding event followed by an irreversible covalent bond formation. Consequently, their potency is a function of both their initial binding affinity (Ki) and their rate of covalent bond formation (k_inact). This irreversible binding leads to a prolonged and often more potent inhibition of the target.

The strategic shift towards covalent inhibition was a direct response to the clinical challenge of the T790M mutation. This mutation increases the affinity of the EGFR kinase for ATP, making it difficult for reversible inhibitors like gefitinib to compete effectively. Covalent inhibitors, by forming an irreversible bond, can overcome this increased ATP competition and maintain inhibitory activity against the T790M mutant.

Head-to-Head: IC50 Comparison of Reversible and Covalent EGFR Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of gefitinib (a reversible inhibitor) and representative covalent inhibitors against wild-type EGFR and clinically relevant mutant forms.

InhibitorInhibition TypeWild-Type EGFR IC50 (nM)L858R Mutant EGFR IC50 (nM)T790M Mutant EGFR IC50 (nM)L858R/T790M Double Mutant IC50 (nM)
Gefitinib Reversible25 - 100+10 - 50> 1000> 1000
Afatinib Covalent0.5 - 100.4 - 110 - 5010 - 100
WZ4002 Covalent (Mutant-Selective)~1002158[1][2]

Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources for comparative purposes.[3][4][5][6][7]

Key Insights from the Data:

  • Wild-Type EGFR: Covalent inhibitors like afatinib are generally more potent against wild-type EGFR than gefitinib. This can contribute to off-target effects and a narrower therapeutic window. Mutant-selective covalent inhibitors like WZ4002 are designed to have lower activity against wild-type EGFR, thereby potentially reducing side effects.[3]

  • Activating Mutations (L858R): Both reversible and covalent inhibitors demonstrate high potency against common activating mutations like L858R.

  • T790M Resistance Mutation: This is where the stark difference lies. Gefitinib loses its efficacy against the T790M single and double mutants, with IC50 values soaring into the micromolar range. In contrast, covalent inhibitors like afatinib and WZ4002 retain significant potency against these resistant forms.[3][4] WZ4002, in particular, shows remarkable potency against the L858R/T790M double mutant.[1][2]

Visualizing the Mechanism

To better understand the interaction of these inhibitors with EGFR, it is helpful to visualize the signaling pathway and the distinct binding modes.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathways Downstream Signaling cluster_inhibitors Inhibitors EGFR EGFR ATP_binding_site ATP Binding Site EGF EGF Ligand EGF->EGFR Binding & Dimerization P_group P ATP_binding_site->P_group Autophosphorylation Cys797 Cys797 RAS_RAF RAS-RAF-MEK-ERK (Proliferation) P_group->RAS_RAF PI3K_AKT PI3K-AKT (Survival) P_group->PI3K_AKT STAT JAK-STAT (Growth) P_group->STAT Gefitinib Gefitinib (Reversible) Gefitinib->ATP_binding_site Reversible Binding Covalent_Analog Covalent Analog Covalent_Analog->ATP_binding_site Initial Reversible Binding Covalent_Analog->Cys797 Irreversible Covalent Bond

Caption: EGFR signaling and inhibitor binding mechanisms.

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_prep Prepare serial dilutions of inhibitors Plate_setup Add inhibitors and enzyme to 384-well plate Inhibitor_prep->Plate_setup Enzyme_prep Prepare EGFR kinase (WT or mutant) Enzyme_prep->Plate_setup Reagent_prep Prepare ATP and substrate solution Reaction_start Initiate reaction with ATP/substrate mix Reagent_prep->Reaction_start Plate_setup->Reaction_start Incubation Incubate at RT Reaction_start->Incubation Detection Add detection reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure luminescence/ fluorescence Detection->Readout Calculation Calculate % inhibition Readout->Calculation Curve_fit Plot dose-response curve Calculation->Curve_fit IC50_determination Determine IC50 value Curve_fit->IC50_determination

Sources

A Senior Application Scientist's Guide to the Characterization of PROTAC Intermediates by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the field of Targeted Protein Degradation (TPD).

Objective: This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of Proteolysis-Targeting Chimera (PROTAC) intermediates. It further contextualizes LC-MS performance against alternative analytical techniques, supported by experimental insights and detailed protocols to empower robust and reliable data generation in your PROTAC discovery and development workflows.

Introduction: The Analytical Imperative in PROTAC Development

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins, including those previously considered "undruggable".[1][2] These heterobifunctional molecules act as a molecular bridge, recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), which leads to the POI's ubiquitination and subsequent destruction by the proteasome.[2][3][4] The mechanism is catalytic, with the PROTAC being recycled to induce further degradation, allowing for potent effects at low concentrations.[1][5]

The efficacy of a PROTAC is not merely a function of its binding affinities but hinges on the complex interplay of forming a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][5] Therefore, the robust characterization of all species in this pathway—the parent PROTAC, its binary complexes (PROTAC-POI, PROTAC-E3), and the crucial ternary complex—is paramount. LC-MS has emerged as the gold standard for the quantitative bioanalysis of PROTACs in complex biological matrices due to its exceptional sensitivity, selectivity, and wide dynamic range.[6] This guide will dissect the nuances of applying LC-MS to this task and compare it with other valuable analytical tools.

The PROTAC Mechanism: A Chain of Intermediates

Understanding the key intermediates in the PROTAC pathway is essential for designing effective analytical strategies. The process is a cascade of binding events that must be quantified and understood to optimize a degrader candidate.

PROTAC_Mechanism PROTAC Free PROTAC Binary1 Binary Complex (PROTAC-POI) PROTAC->Binary1 Binds POI Binary2 Binary Complex (PROTAC-E3) PROTAC->Binary2 Binds E3 POI Protein of Interest (POI) POI->Binary1 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Binary2 E3->Ternary Binary1->Ternary + E3 Binary2->Ternary + POI Ub_POI Ubiquitinated POI Ternary->Ub_POI + Ub Recycle Recycled PROTAC Ternary->Recycle Dissociation Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Recycle->PROTAC Re-enters cycle

Caption: The PROTAC-mediated protein degradation pathway, highlighting key intermediates.

Part 1: LC-MS for PROTAC Quantification and Intermediate Analysis

LC-MS/MS is the cornerstone for quantifying PROTAC concentrations in biological fluids and cell lysates, which is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies.[6] However, the unique properties of PROTACs—large molecular weights (typically 700-1100 Da), complex structures, and potential for instability—present distinct bioanalytical challenges.[7][8]

Core Challenges in PROTAC Bioanalysis

Successfully developing a robust LC-MS method requires proactively addressing several common issues:

  • In-Source Fragmentation: The linkers connecting the two ligands are often fragile. High ionization energy or source temperatures can cause the PROTAC to fragment within the mass spectrometer's ion source, leading to a dispersed signal and loss of sensitivity.[7][9] Optimization is crucial to favor the intact parent ion.

  • Non-Specific Binding (NSB): The hydrophobicity and exposed charges of many PROTACs can lead to their adsorption onto plasticware and glass surfaces, resulting in compound loss and inaccurate quantification.[7][9]

  • Poor Solubility & Permeability: The large size and "beyond Rule of 5" properties of PROTACs can lead to poor aqueous solubility and membrane permeability, complicating sample preparation and interpretation of cellular uptake.[10][11]

  • Matrix Effects: Co-eluting compounds from complex biological samples (e.g., plasma, cell lysate) can suppress or enhance the ionization of the PROTAC, affecting data accuracy.[12]

  • Stability: PROTACs can be unstable in biological matrices, particularly frozen ones. It is often necessary to prepare calibration standards in a fresh blank matrix.[9]

LC-MS/MS Workflow: A Practical Blueprint

This workflow provides a generalized approach for the sensitive quantification of a PROTAC in a cellular lysate matrix.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Harvest 1. Cell Harvesting & Lysis Normalize 2. Protein Quantification (e.g., BCA Assay) Harvest->Normalize Precipitate 3. Protein Precipitation (Cold Acetonitrile + IS) Normalize->Precipitate Centrifuge 4. Centrifugation (Pellet proteins) Precipitate->Centrifuge Extract 5. Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute 6. Reconstitution (Mobile Phase A) Extract->Reconstitute Inject 7. Injection Reconstitute->Inject LC 8. Chromatographic Separation (Reversed-Phase UPLC) Inject->LC MS 9. Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate 10. Peak Integration MS->Integrate Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Concentration Calculation (ng/mg protein) Calibrate->Quantify

Caption: A typical experimental workflow for quantifying intracellular PROTAC levels via LC-MS/MS.

Detailed Experimental Protocol: Quantification of ARV-110 in Rat Plasma

This protocol is adapted from established methods for the PROTAC bavdeglutamide (ARV-110) and serves as a robust template.[13][14]

1. Materials and Reagents:

  • ARV-110 analytical standard

  • Pomalidomide (Internal Standard, IS)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA), LC-MS grade

  • Control rat plasma

2. Sample Preparation (Protein Precipitation):

  • Rationale: This is a simple, fast, and effective method for removing the majority of proteins from plasma, which would otherwise foul the LC column and MS source.[14]

  • Steps:

    • Thaw plasma samples and standards on ice.

    • To 20 µL of plasma in a 1.5 mL microcentrifuge tube, add 60 µL of ACN containing the internal standard (e.g., 50 ng/mL pomalidomide).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 40 µL of the clear supernatant to a new vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Rationale: A rapid gradient on a C18 column provides good separation from matrix components, while tandem quadrupole MS in MRM mode offers supreme selectivity and sensitivity for quantification.[8][13]

  • Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS, SCIEX 7500 System).[8][15]

  • LC Conditions:

    • Column: ACQUITY UPLC HSS T3 C18, 2.1 x 50 mm, 1.7 µm.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 30% B and re-equilibrate for 1.0 min. Total run time: 4 minutes.[8]

    • Injection Volume: 2-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • ARV-110: m/z 813.4 → 452.2.[14]

      • Pomalidomide (IS): m/z 273.8 → 201.0.[14]

    • Key Parameter Optimization: To minimize in-source fragmentation, carefully optimize cone voltage/declustering potential and collision energy. Use lower ion source temperatures where possible.[7][9]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (ARV-110/IS) against the nominal concentration of the standards.

  • Apply a linear regression with 1/x² weighting to fit the curve.

  • Calculate the concentration of ARV-110 in the unknown samples from the calibration curve. The Lower Limit of Quantification (LLOQ) for such methods can reach as low as 0.5-2 ng/mL.[13][14]

ParameterTypical Value/ConditionRationale & Citation
LC Column Reversed-Phase C18 (e.g., HSS T3)Provides excellent retention and separation for hydrophobic PROTAC molecules.[8]
Ionization Electrospray (ESI)Best suited for polar, large molecules like PROTACs.[16]
Mass Analyzer Tandem Quadrupole (QqQ)Gold standard for quantitative bioanalysis due to high sensitivity and selectivity in MRM mode.[12]
Scan Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity by monitoring a specific precursor-to-product ion transition, minimizing matrix interference.[12]
Sample Prep Protein PrecipitationFast, simple, and effective for removing bulk proteins from biological matrices.[14]
Sensitivity Low pg/mL to ng/mLAchievable with modern instrumentation, crucial for potent PROTACs.[8][13][15]

Part 2: Comparison of Analytical Techniques for PROTAC Intermediates

While LC-MS/MS is unparalleled for quantifying the PROTAC molecule itself, a multi-faceted approach is often required to fully characterize the formation and stability of its critical intermediates, especially the ternary complex.

Native Mass Spectrometry (nMS)

Native MS is a powerful technique where protein complexes are transferred from solution into the gas phase while preserving their non-covalent interactions.[17] This allows for the direct detection and stoichiometric analysis of binary and ternary complexes.

  • How it Works: Samples are ionized using nano-electrospray (nESI) from non-denaturing buffers (e.g., ammonium acetate). The mass spectrometer then measures the mass of the intact complexes.[17][18]

  • Key Advantages:

    • Direct Detection: Directly observes the formation of the POI-PROTAC-E3 ternary complex.[19][20]

    • Stoichiometry: Confirms the 1:1:1 ratio of the complex.

    • Competition Analysis: Can reveal preferential binding in the presence of multiple competing proteins, making it a valuable screening tool.[20]

  • Limitations:

    • Less quantitative than LC-MS/MS for absolute concentration.

    • Requires specialized instrumentation and expertise.

    • Buffer compatibility can be challenging.[21]

Biophysical and Cell-Based Assays

These methods provide crucial data on binding affinities and intracellular target engagement, complementing the quantitative data from LC-MS.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): A proximity-based assay used to measure the formation of the ternary complex in a biochemical or cell lysate format. It's well-suited for high-throughput screening.[22]

  • HiBiT/NanoBRET™: A bioluminescence-based technology that can be used in live cells to monitor protein levels in real-time, providing kinetic data on protein degradation.[22][23] It can also be adapted to measure ternary complex formation.

  • Surface Plasmon Resonance (SPR) & Isothermal Titration Calorimetry (ITC): These techniques provide detailed kinetic (SPR) and thermodynamic (ITC) data on binary and ternary complex formation, offering deep mechanistic insights.[10]

  • Capillary Western Blot (e.g., Jess): An automated alternative to traditional Western blotting that offers more quantitative and higher throughput analysis of protein degradation.[24]

Comparative Guide to Analytical Techniques

Tech_Comparison cluster_LCMS LC-MS/MS cluster_nMS Native MS cluster_Bio Biophysical/Cell-Based (TR-FRET, HiBiT, SPR) LCMS_Node Focus: Absolute Quantification Strengths: - High Sensitivity (pg/mL) - High Selectivity (MRM) - Gold standard for PK/PD Weaknesses: - Indirectly measures complexes - Susceptible to matrix effects LCMS_Node->A nMS_Node Focus: Complex Stoichiometry Strengths: - Direct detection of ternary complex - Stoichiometric information - Useful for screening Weaknesses: - Semi-quantitative - Specialized technique nMS_Node->B Bio_Node Focus: Binding & Degradation Kinetics Strengths: - Measures binding affinity (Kd) - Real-time kinetics in live cells - High-throughput screening Weaknesses: - Often requires protein labeling - Indirect measure of concentration A->nMS_Node Choose When: Need direct proof of ternary complex formation and stoichiometry. B->Bio_Node Choose When: Need binding affinities, cellular degradation kinetics, or high-throughput screening.

Caption: A decision guide for selecting the appropriate analytical technique.

TechniquePrimary OutputThroughputSensitivityKey Application in PROTAC Workflow
LC-MS/MS Absolute Concentration (ng/mL)Medium-HighVery High (pg-ng/mL)PK/PD studies, determining intracellular drug exposure.[6][13]
Native MS Complex Mass & StoichiometryMediumModerateDirect confirmation of ternary complex formation; screening.[17][19]
TR-FRET Binding Affinity (Kd)HighHigh (nM-pM)High-throughput screening of PROTACs for ternary complex formation.[22]
HiBiT/NanoBRET Relative Protein Levels / ProximityHighVery HighLive-cell kinetic analysis of protein degradation and target engagement.[22][23]
SPR Binding Kinetics (ka, kd, KD)Low-MediumHigh (nM-pM)Detailed mechanistic studies of binary and ternary complex interactions.[10]
Capillary WB Relative Protein LevelsMedium-HighModerateQuantifying target protein knockdown; more robust than traditional WB.[24]

Conclusion and Future Outlook

The characterization of PROTACs and their intermediates is a multi-dimensional challenge that no single technology can fully address. LC-MS/MS remains the indispensable workhorse for the absolute quantification of PROTAC molecules, providing the foundational data for all PK/PD modeling and dose-response relationships. Its high sensitivity and selectivity are essential for tracking these potent molecules in complex biological systems.

However, a comprehensive understanding requires integrating LC-MS data with insights from other techniques. Native MS provides unequivocal proof of the critical ternary complex, while biophysical and cell-based assays like TR-FRET and HiBiT offer invaluable data on binding kinetics and real-time cellular degradation. By strategically combining these powerful tools, researchers can build a complete picture of a PROTAC's mechanism of action, overcome development challenges, and ultimately accelerate the delivery of this transformative therapeutic modality to the clinic.

References

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2025, October 26). Frontiers. [Link]

  • What are PROTACs? Mechanisms, advantages, and challenges. (2025, September 15). Drug Discovery News. [Link]

  • Application of mass spectrometry for the advancement of PROTACs. (2025, August 15). PubMed. [Link]

  • Mechanism of Action of PROTAC. (n.d.). ResearchGate. [Link]

  • Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. (2023, April 20). Bioanalysis Zone. [Link]

  • PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. (2025, July 31). Selvita. [Link]

  • Proteolysis targeting chimera. (n.d.). Wikipedia. [Link]

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. (n.d.). Waters Corporation. [Link]

  • PROTAC Linkers. (n.d.). CD Bioparticles. [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. (2020, July 6). ACS Central Science. [Link]

  • Application of PROTACs in target identification and validation. (2024, March 21). ScienceOpen. [Link]

  • Exploring Tools and Tech for PROTAC Research. (2023, December 20). Biocompare. [Link]

  • Development and Validation of Lc-Ms/Ms Methods for the Pharmacokinetic Assessment of the Protacs Bavdeglutamide (Arv-110) and Vepdegestrant (Arv-471). (2024, April 17). SSRN. [Link]

  • Native mass spectrometry can effectively predict PROTAC efficacy. (2019, November 25). ResearchGate. [Link]

  • Native Mass Spectrometry Analysis of Cullin RING Ubiquitin E3 Ligase Complexes in the Context of Targeted Protein Degradation. (2026, January 7). bioRxiv. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020, May 20). Taylor & Francis Online. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024, January 10). ACS Publications. [Link]

  • Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. (2023, June 4). JACS Au. [Link]

  • Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry. (2014, August 22). Chromatography Online. [Link]

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. (2022, March 18). MDPI. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2025, December 23). ResearchGate. [Link]

  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. (n.d.). PMC. [Link]

  • Separation science and hyphenated techniques. (n.d.). McCullagh Research Group. [Link]

  • Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. (2025, July 15). Promega Connections. [Link]

    • Challenges and solutions for biologics quantitation by LC–MS. (2020, June 2). Bioanalysis Zone. [Link]

  • LC-MS analysis for the assessment of higher order structures of proteins. (2020, April 28). Drug Target Review. [Link]

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. (2023, January 11). bioRxiv. [Link]

  • A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands. (n.d.). PMC. [Link]

  • Overview of Methods and Considerations for Handling Complex Samples. (2020, April 1). LCGC. [Link]

Sources

Assessing Cell Permeability of Hexanamide-Linked Conjugates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the "beyond Rule of 5" (bRo5) chemical space, particularly with Proteolysis Targeting Chimeras (PROTACs) and bifunctional conjugates, the linker is not merely a connector—it is a determinant of bioavailability.[1][2][3] While Polyethylene Glycol (PEG) linkers have historically been the default for solubility, they often impose a high Topological Polar Surface Area (TPSA) penalty that hinders membrane traversal.

Hexanamide-linked conjugates (utilizing 6-aminohexanoic acid derivatives) represent a strategic shift toward lipophilic efficiency . By replacing hydrophilic ether oxygens with methylene groups, these linkers facilitate "chameleon-like" collapsing of the molecule, shielding polar surface area during membrane transit. This guide details the technical assessment of these conjugates, contrasting them with PEG alternatives and providing a self-validating experimental framework.

Part 1: The Chemistry of Permeability (Hexanamide vs. Alternatives)

To assess performance, one must understand the mechanistic distinction between the hexanamide linker and its primary alternative, the PEG chain.

Mechanistic Driver: The Polarity Shielding Effect

Hexanamide linkers (


) introduce a hydrocarbon chain punctuated by a single amide bond. Unlike PEG, which is conformationally flexible but hydrophilic, the hexanamide chain promotes intramolecular hydrophobic collapse . In an aqueous environment, the conjugate remains solvated; however, upon encountering the lipid bilayer, the alkyl chain allows the molecule to fold, effectively "hiding" its polar warheads (e.g., Cereblon ligands) from the lipid environment.
Comparative Performance Matrix
FeatureHexanamide Linker (Alkyl-Amide)PEG Linker (Polyether)Pure Alkyl Chain
Dominant Transport Passive TranscellularParacellular / Transcellular (Slow)Passive Transcellular
LogP Impact Increases (Lipophilic)Decreases (Hydrophilic)Significantly Increases
TPSA Contribution Low (Amide only)High (Ether oxygens)Zero
Solubility Risk Moderate (requires formulation)Low (highly soluble)High (precipitates)
Membrane Rigidity Semi-flexible (Amide planarity)High FlexibilityHigh Flexibility
Efflux Susceptibility ModerateHighLow

Part 2: Experimental Framework

This section details a tiered assessment workflow. You must validate passive diffusion first (PAMPA) before assessing active transport (Caco-2) and final intracellular availability (NanoBRET).

Workflow Logic Diagram

PermeabilityWorkflow Start Hexanamide Conjugate Synthesis PhysChem Physicochemical Profiling (LogD, Kinetic Solubility) Start->PhysChem PAMPA Tier 1: PAMPA (Passive Diffusion) PhysChem->PAMPA Solubility > 5µM Caco2 Tier 2: Caco-2 (Active Transport/Efflux) PAMPA->Caco2 Pe > 1.0 x 10^-6 cm/s Redesign Chemical Redesign (Switch to PEG/Hybrid) PAMPA->Redesign Pe < 0.5 x 10^-6 cm/s NanoBRET Tier 3: NanoBRET TE (Intracellular Availability) Caco2->NanoBRET Efflux Ratio < 2.0 Caco2->Redesign Efflux Ratio > 10.0 NanoBRET->Start Iterative Optimization

Caption: Tiered decision tree for assessing hexanamide conjugate permeability, moving from artificial membranes to live-cell target engagement.

Protocol 1: The "Artificial Filter" (PAMPA)

Objective: Isolate passive diffusion properties of the hexanamide linker without transporter interference.

Rationale: Hexanamide conjugates often exhibit higher


 (effective permeability) in PAMPA than PEG analogues due to reduced desolvation penalties.

Methodology:

  • System: 96-well MultiScreen-IP filter plate (0.45 µm PVDF).

  • Membrane: Impregnate with 5 µL of 1% Lecithin in Dodecane (mimics lipid bilayer).

  • Donor Solution: Prepare 10 µM conjugate in PBS (pH 7.4) + 5% DMSO. Critical: Ensure this is below the kinetic solubility limit determined in pre-profiling.

  • Acceptor Solution: PBS (pH 7.4) with scavenger (e.g., 1% BSA) if the molecule has high protein binding, or standard PBS for intrinsic permeability.

  • Incubation: 16 hours at 25°C in a humidity chamber (prevents evaporation).

  • Analysis: Quantify Donor (

    
    ) and Acceptor (
    
    
    
    ) via LC-MS/MS. UV is insufficient for these conjugates due to low molar absorptivity.

Calculation:



Protocol 2: The "Biological Filter" (Caco-2 with Inhibitors)

Objective: Determine if the hexanamide linker triggers P-gp efflux.

Rationale: While hexanamide improves passive entry, the increased lipophilicity can make the conjugate a substrate for P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells grown to confluence (21 days) on Transwell inserts. TEER > 300

    
    .
    
  • Conditions:

    • A-to-B (Absorptive): Apical (pH 6.5)

      
       Basolateral (pH 7.4).
      
    • B-to-A (Secretory): Basolateral (pH 7.4)

      
       Apical (pH 6.5).
      
  • Inhibitor Control: Run parallel wells with Verapamil (50 µM) to block P-gp. If the Efflux Ratio drops significantly with Verapamil, your hexanamide linker is driving efflux.

  • Analysis: LC-MS/MS quantification.

Success Metric: An Efflux Ratio (


) of < 2.0 indicates good permeability. Hexanamide conjugates often show ER > 5.0, necessitating the "Inhibitor Control" step to confirm the mechanism.
Protocol 3: The "Functional Truth" (NanoBRET Target Engagement)

Objective: Confirm the conjugate actually reaches the cytosolic target (e.g., Cereblon or VHL).

Rationale: PAMPA and Caco-2 are surrogates. NanoBRET measures the equilibrium binding inside a live cell, accounting for membrane trapping—a common failure mode for lipophilic hexanamide linkers.

Methodology:

  • Transfection: HEK293 cells transfected with NanoLuc-fusion protein (e.g., NanoLuc-Cereblon).

  • Tracer: Add a cell-permeable fluorescent tracer that binds the target.[4]

  • Treatment: Treat cells with the Hexanamide conjugate (serial dilution) for 2 hours.

  • Mechanism: The conjugate competes with the tracer. If the conjugate enters the cell and binds, BRET signal decreases.[5]

  • Permeabilized Control: Run a parallel assay with Digitonin (permeabilizes membrane).

    • Live Cell

      
       = Permeability + Affinity.
      
    • Permeabilized

      
       = Affinity only.
      

Data Interpretation: Calculate the Intracellular Availability Index :



A value close to 1.0 indicates unrestricted permeability. Hexanamide linkers typically score higher (0.5 - 0.9) than PEG linkers (0.1 - 0.4) in this assay due to superior passive diffusion.

Part 3: Troubleshooting & Optimization

The Solubility-Permeability Paradox

Hexanamide linkers improve permeability but risk aqueous insolubility.

  • Observation: High PAMPA retention (compound lost in the membrane).

  • Fix: Introduce a "heteroatom break". Replace one methylene unit in the hexanamide chain with an oxygen or nitrogen (without creating a full PEG chain) to disrupt crystal packing while maintaining lipophilicity.

Graphviz: Structure-Property Relationship

LinkerEffects Hex Hexanamide Linker TPSA TPSA Hex->TPSA Reduces LogP Lipophilicity (LogP) Hex->LogP Increases PEG PEG Linker PEG->TPSA Increases PEG->LogP Decreases Perm Cell Permeability TPSA->Perm Low TPSA aids LogP->Perm High LogP aids Sol Aqueous Solubility LogP->Sol High LogP hurts Flex Conformational Flexibility

Caption: Causal relationship between linker chemistry and physicochemical outcomes. Hexanamide prioritizes permeability at the cost of solubility.

References

  • Impact of Linker Composition on PROTAC Permeability Source: ACS Medicinal Chemistry Letters URL:[Link] Relevance:[1][6][5][7][8][9][10][11][12][13][14][15] Foundational study comparing alkyl vs. PEG linkers, demonstrating the "shielding" effect of alkyl chains on TPSA.

  • PAMPA: A Drug Absorption In Vitro Model Source: European Journal of Pharmaceutical Sciences URL:[Link] Relevance: Establishes the correlation between alkyl chain length and PAMPA permeability coefficients.

  • Conquering the Beyond Rule of Five Space with Optimized Caco-2 Assays Source: MDPI Pharmaceutics URL:[Link] Relevance:[1][6][5][7][8][9][10][11][12][13][14][15] Validates the use of Caco-2 for large bRo5 molecules like hexanamide conjugates.

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals forging new paths in chemical synthesis, the introduction of novel compounds presents both exciting opportunities and inherent safety challenges. N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, a halogenated aromatic amide, is one such compound where comprehensive safety data may be limited. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe handling, grounded in the principles of chemical causality and established laboratory safety protocols.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Key Chemical Features and Their Implications:

  • Halogenated Aromatic Ring: The presence of chlorine and fluorine on the phenyl ring can enhance the compound's reactivity and biological activity. Halogenated organic compounds should always be handled with care due to their potential for skin and eye irritation.[1]

  • Amide Linkage: Amides are generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions. The primary concern during routine handling is the potential for the compound to be a skin and respiratory irritant.

  • Chlorinated Alkyl Chain: The 6-chlorohexanamide portion of the molecule introduces another potential site for reactivity and biological interaction.

Based on these features, N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is presumed to be a hazardous substance requiring stringent adherence to safety protocols.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated chemical hazards.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards to protect against splashes. A face shield worn over goggles provides an additional layer of protection, crucial when there is a risk of exothermic reactions or significant splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including halogenated hydrocarbons.[3] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contact. For prolonged handling, consider double-gloving.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®, provides a critical barrier against accidental spills and splashes.[3]
Respiratory Protection Chemical Fume Hood or RespiratorAll manipulations of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, including weighing and transferring, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed operational workflow is essential for minimizing the risk of exposure and ensuring a safe working environment.

Workflow for Handling N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_exposure In Case of Exposure prep_fume_hood Verify Fume Hood Functionality inspect_ppe Inspect and Don PPE locate_safety_equipment Locate Eyewash and Safety Shower prepare_reagents Prepare All Necessary Equipment and Reagents weigh_transfer Weigh and Transfer Chemical avoid_dust Minimize Dust and Aerosol Formation use_compatible_tools Use Compatible Tools and Containers keep_closed Keep Containers Tightly Closed skin_contact Skin Contact: Wash with Soap and Water seek_medical_attention Seek Immediate Medical Attention skin_contact->seek_medical_attention eye_contact Eye Contact: Flush with Water for 15 min eye_contact->seek_medical_attention prep_reagents prep_reagents prep_reagents->weigh_transfer Proceed to Handling

Caption: A procedural workflow for the safe handling of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide.

Detailed Procedural Steps:

  • Preparation and Inspection:

    • Before beginning any work, ensure the chemical fume hood is functioning correctly and the sash is positioned at the appropriate height.[3]

    • Thoroughly inspect all PPE for any defects before putting it on.[3]

    • Confirm the location and accessibility of the nearest emergency eyewash station and safety shower.[3]

    • Gather and prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.[3]

  • Chemical Handling:

    • All weighing and transferring of the chemical must be performed inside a chemical fume hood.[3]

    • Handle the compound carefully to avoid the formation of dust and aerosols.[3]

    • Use tools and containers made of compatible materials to prevent any unintended reactions.[3]

    • Ensure that containers holding the chemical are kept tightly closed when not in use.[3]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[3]

    • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3]

    • In either case, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.[3]

Disposal Plan: Responsible Management of Halogenated Waste

Proper disposal of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide and any contaminated materials is a critical component of a comprehensive safety plan. As a halogenated organic compound, it requires specific disposal procedures to protect the environment and comply with regulations.

Disposal Workflow

cluster_collection Waste Collection cluster_management Container Management cluster_decon Decontamination and Final Disposal collect_waste Collect in Designated Halogenated Organic Waste Container label_container Properly Label and Seal Container no_mixing Do Not Mix with Non-Halogenated Waste use_resistant_container Use Chemically Resistant Containers no_mixing->use_resistant_container Proceed to Management keep_closed Keep Waste Containers Closed secondary_containment Store in Secondary Containment in a Ventilated Area decontaminate_glassware Decontaminate Glassware with Appropriate Solvent in Fume Hood secondary_containment->decontaminate_glassware Proceed to Decontamination collect_rinse Collect Rinse Solvent as Halogenated Waste institutional_disposal Dispose Through Institutional Hazardous Waste Program

Caption: A step-by-step guide for the proper disposal of N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide waste.

Detailed Disposal Procedures:

  • Waste Collection:

    • All waste containing N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, including residual amounts and contaminated materials, must be collected in a designated, properly labeled, and sealed container specifically for halogenated organic waste.[3]

    • It is crucial not to mix halogenated waste with non-halogenated waste streams to ensure proper disposal.[3]

  • Container Management:

    • Use containers that are chemically resistant to the waste being stored.

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a secondary containment bin within a well-ventilated area, away from incompatible materials.[3]

  • Decontamination and Final Disposal:

    • Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.

    • The rinse solvent must also be collected and disposed of as halogenated waste.[3]

    • The final disposal of the halogenated waste must be handled through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[3]

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide, fostering a culture of safety and scientific excellence in the laboratory.

References

  • PCCA. Safety Data Sheet. [Link]

  • mzCloud. N1 3 Chloro 4 fluorophenyl 4 fluoro 3 5 dimethylbenzene 1 sulfonamide. [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • Pharmaffiliates. N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.